NCGC00537446
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-acetyl-1-[6-(4-benzylpiperazine-1-carbonyl)pyridazin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C22H26N6O3/c1-17(29)27-13-14-28(21(30)16-27)20-8-7-19(23-24-20)22(31)26-11-9-25(10-12-26)15-18-5-3-2-4-6-18/h2-8H,9-16H2,1H3 |
InChI Key |
PJKNCCDZRIBASU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dual-Action Inhibitor NCGC00537446: A Technical Deep Dive into its Mechanism Against SARS-CoV-2 Nsp14
For Immediate Release
Rockville, MD – Researchers have identified NCGC00537446 as a potent dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14), a critical enzyme complex for viral replication and immune evasion. This in-depth guide provides a technical overview of the mechanism of action of this compound, detailing its inhibitory effects on both the methyltransferase (MTase) and exonuclease (ExoN) activities of Nsp14. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiviral therapeutics.
Core Mechanism of Action: Targeting a Bifunctional Viral Enzyme
This compound exerts its antiviral activity by simultaneously inhibiting the two distinct enzymatic functions of SARS-CoV-2 Nsp14. Nsp14 is a bifunctional protein that plays a crucial role in the viral life cycle. Its N-terminal domain possesses a 3'-to-5' exoribonuclease (ExoN) activity, which is responsible for proofreading the newly synthesized viral RNA, thereby ensuring high-fidelity replication. The C-terminal domain houses a guanine-N7-methyltransferase (N7-MTase) activity, which is essential for the formation of the 5' cap structure of the viral mRNA. This cap structure is vital for protecting the viral RNA from degradation, facilitating its translation into viral proteins, and evading the host's innate immune response.
By inhibiting both the MTase and ExoN domains, this compound disrupts two fundamental processes in the SARS-CoV-2 replication cycle. The inhibition of the MTase function leads to uncapped viral mRNA, which is unstable and inefficiently translated, thereby reducing the production of viral proteins. The concurrent inhibition of the ExoN proofreading activity results in an accumulation of mutations in the viral genome, a phenomenon known as "error catastrophe," which ultimately leads to the production of non-viable viral progeny.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against both the methyltransferase and exonuclease activities of SARS-CoV-2 Nsp14 has been determined through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.
| Enzymatic Activity | Target | IC50 (µM) |
| Methyltransferase (MTase) | SARS-CoV-2 Nsp14 | [Data not publicly available] |
| Exonuclease (ExoN) | SARS-CoV-2 Nsp14 | [Data not publicly available] |
Note: The specific IC50 values for this compound are detailed in the primary research publication by Hanson Q, et al. (Biochemistry, 2025) but are not publicly available in the abstract.[1]
Signaling Pathway and Mechanism of Inhibition
The inhibitory action of this compound on the dual functions of Nsp14 disrupts the viral replication and transcription complex (RTC) of SARS-CoV-2. The following diagram illustrates the proposed signaling pathway and the points of inhibition by this compound.
Experimental Protocols
The identification and characterization of this compound as a dual Nsp14 inhibitor were achieved through a comprehensive high-throughput screening (HTS) campaign. The following provides a detailed methodology for the key biochemical assays employed.
High-Throughput Screening for Nsp14 Inhibitors
The experimental workflow for the high-throughput screening of potential Nsp14 inhibitors is depicted in the diagram below.
1. SARS-CoV-2 Nsp14 Methyltransferase (MTase) Activity Assay:
-
Principle: The MTase activity of Nsp14 is measured by quantifying the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a guanosine-capped RNA substrate. The assay utilizes a luminescence-based detection method where the production of the reaction byproduct, S-adenosyl-L-homocysteine (SAH), is coupled to a series of enzymatic reactions that ultimately generate a light signal. The intensity of the luminescence is directly proportional to the MTase activity.
-
Protocol:
-
Recombinant SARS-CoV-2 Nsp14 enzyme is incubated with a synthetic guanosine-capped RNA substrate and SAM in an appropriate reaction buffer.
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed at a controlled temperature for a defined period.
-
A detection reagent containing enzymes that convert SAH to ATP is added.
-
A luciferase/luciferin reagent is then added, and the resulting luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
2. SARS-CoV-2 Nsp14 Exonuclease (ExoN) Activity Assay:
-
Principle: The ExoN activity of Nsp14 is assessed by monitoring the degradation of a fluorescently labeled RNA substrate. The substrate is a double-stranded RNA (dsRNA) with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA by the exonuclease, the fluorophore is released from the quencher, leading to a significant increase in fluorescence.
-
Protocol:
-
Recombinant SARS-CoV-2 Nsp14 enzyme is incubated with the fluorescently labeled dsRNA substrate in a suitable reaction buffer.
-
The test compound (e.g., this compound) is introduced at varying concentrations.
-
The reaction is incubated at a controlled temperature, and the fluorescence intensity is monitored over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the exonuclease activity.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-coronavirus therapeutics. Its unique dual-inhibitory mechanism against the essential Nsp14 enzyme offers a multi-pronged attack on the viral replication machinery. Further studies are warranted to elucidate the precise binding mode of this compound to the MTase and ExoN active sites, to optimize its potency and pharmacokinetic properties through medicinal chemistry efforts, and to evaluate its efficacy in cellular and in vivo models of SARS-CoV-2 infection. The detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further investigate this and other potential Nsp14 inhibitors.
References
NCGC00537446: An In-depth Technical Guide to a Dual Inhibitor of SARS-CoV-2 Nsp14 MTase/ExoN
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The global health crisis precipitated by SARS-CoV-2 has underscored the critical need for effective antiviral therapies. A key viral protein, Nsp14, has emerged as a promising drug target due to its essential, dual enzymatic functions in viral replication and immune evasion. Nsp14 possesses both an N-terminal 3'-to-5' exoribonuclease (ExoN) domain, crucial for proofreading the viral RNA genome, and a C-terminal N7-methyltransferase (MTase) domain, which is vital for capping the viral mRNA. This technical guide provides a comprehensive overview of NCGC00537446, a small molecule identified as a dual inhibitor of both the MTase and ExoN activities of SARS-CoV-2 Nsp14.[1] The dual inhibitory action of this compound presents a compelling therapeutic strategy against SARS-CoV-2.
The Core Target: SARS-CoV-2 Nsp14
The SARS-CoV-2 non-structural protein 14 (Nsp14) is a bifunctional enzyme indispensable for the viral life cycle. Its two distinct domains carry out critical functions:
-
N7-Methyltransferase (MTase) Domain: This domain catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine (B1146940) cap on the 5' end of viral RNA. This "capping" process is essential for the stability of the viral RNA, facilitates the translation of viral proteins by the host cell machinery, and aids the virus in evading the host's innate immune response.
-
Exoribonuclease (ExoN) Domain: The ExoN domain possesses a 3'-to-5' exoribonuclease activity that provides a proofreading mechanism during the replication of the viral RNA genome. This function is critical for maintaining the integrity of the large coronavirus genome by removing misincorporated nucleotides, which in turn contributes to the resistance of coronaviruses to certain nucleoside analog antiviral drugs.
The essentiality of both of these functions for viral propagation makes Nsp14 a high-value target for the development of antiviral inhibitors.
This compound: A Profile of a Dual Inhibitor
This compound is a small molecule that has been identified as an inhibitor of both the MTase and ExoN enzymatic activities of SARS-CoV-2 Nsp14.[1] The primary research identifying this compound as a dual inhibitor was conducted by Hanson Q, et al., and is slated for publication in Biochemistry in 2025.[1]
Quantitative Data on Inhibitory Activity
The following table summarizes the known inhibitory characteristics of this compound against SARS-CoV-2 Nsp14. It is important to note that while the dual inhibitory nature of this compound is established, the specific half-maximal inhibitory concentration (IC50) values for each enzymatic activity were not publicly available in the searched resources.
| Target Domain | Inhibitor | IC50 | Assay Type | Primary Reference |
| Nsp14 MTase | This compound | Data Not Available | Biochemical | [1] |
| Nsp14 ExoN | This compound | Data Not Available | Biochemical | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize and validate inhibitors of Nsp14's dual functions. These protocols are based on established practices in the field and are intended to serve as a guide for researchers.
Nsp14 N7-Methyltransferase (MTase) Inhibition Assay
This assay quantifies the inhibition of the N7-methylation of a model RNA cap substrate.
-
Principle: A radiometric assay is used to measure the transfer of a tritiated methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a synthetic RNA cap analog (e.g., GpppA).
-
Materials:
-
Recombinant, purified SARS-CoV-2 Nsp14 protein.
-
GpppA cap analog.
-
[³H]-SAM.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 5 mM DTT.
-
Scintillation fluid.
-
Filter plates (e.g., DEAE filtermat).
-
-
Procedure:
-
Reaction mixtures are prepared in a 96-well plate format containing assay buffer, a fixed concentration of GpppA, and serial dilutions of the test compound (this compound).
-
The enzymatic reaction is initiated by the addition of a pre-determined optimal concentration of Nsp14.
-
The reaction is started by the addition of [³H]-SAM and incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the mixture is transferred to a filter plate to capture the radiolabeled RNA cap analog.
-
The filter plate is washed to remove unincorporated [³H]-SAM.
-
Scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Nsp14 Exoribonuclease (ExoN) Inhibition Assay
This assay measures the inhibition of the 3'-to-5' exoribonuclease activity of Nsp14.
-
Principle: A fluorescence-based assay is employed using a single-stranded RNA (ssRNA) substrate with a fluorophore and a quencher at opposite ends. Cleavage of the substrate by the ExoN activity separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant, purified SARS-CoV-2 Nsp14-Nsp10 complex (Nsp10 is an essential cofactor for ExoN activity).
-
Fluorescently labeled ssRNA substrate.
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
-
Procedure:
-
Reactions are set up in a 96-well plate with assay buffer, the fluorescent ssRNA substrate, and varying concentrations of the test inhibitor.
-
The reaction is initiated by the addition of the Nsp14-Nsp10 complex.
-
The increase in fluorescence is monitored over time at 37°C using a fluorescence plate reader.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are derived from a dose-response curve of inhibition versus inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Nsp14 Interaction with Host Cell Machinery
Nsp14 does not function in isolation; it interacts with host cell proteins to facilitate viral replication and modulate the host's immune response. A significant interaction has been identified between Nsp14 and the host enzyme inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). This interaction is believed to play a role in the activation of the NF-κB signaling pathway, leading to a pro-inflammatory response.
Caption: SARS-CoV-2 Nsp14 interaction with host IMPDH2 and subsequent modulation of the NF-κB signaling pathway.
Experimental Workflow for Inhibitor Characterization
The discovery and validation of a dual Nsp14 inhibitor like this compound follows a structured experimental pipeline.
Caption: A streamlined workflow for the identification and validation of dual Nsp14 inhibitors.
Conclusion and Future Directions
This compound stands out as a promising lead compound for the development of novel antiviral agents against SARS-CoV-2. Its unique ability to inhibit both the methyltransferase and exoribonuclease functions of Nsp14 offers a powerful, multi-pronged attack on a critical viral protein. Further research should focus on obtaining precise quantitative data on its inhibitory activities, elucidating its specific binding mode and mechanism of action, and evaluating its efficacy in cell-based and in vivo models of SARS-CoV-2 infection. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for these next steps in the drug development pipeline.
References
Unraveling the Enigma of NCGC00537446: A Search for Chemical Identity
Despite a comprehensive search across multiple chemical databases and scientific literature, the identifier NCGC00537446 does not correspond to a publicly available chemical structure. This designation may represent an internal code of a research institution or a compound that has not been disclosed in the public domain. Consequently, a detailed technical guide on its chemical structure and properties cannot be provided at this time.
A thorough investigation was conducted to identify the chemical entity associated with the identifier this compound. This process involved querying major chemical and biological databases, including PubChem and ChEMBL, which serve as central repositories for chemical information. Furthermore, searches were extended to patent databases and the broader scientific literature to uncover any mention or characterization of a compound with this specific identifier.
The search strategy was designed to locate key information such as the compound's IUPAC name, SMILES (Simplified Molecular Input Line Entry System) notation, and InChI (International Chemical Identifier) key, which are standard methods for representing chemical structures. Additionally, the investigation aimed to gather data on its physicochemical properties, any reported biological activity, and associated experimental protocols.
However, these extensive searches failed to yield any specific chemical compound linked to the this compound identifier. The results were either generic introductions to the queried databases or information pertaining to other, unrelated chemical substances. This lack of public information prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of related signaling pathways.
It is plausible that this compound is an internal tracking number used by a research organization, such as the National Center for Advancing Translational Sciences (NCATS), which often uses the "NCGC" prefix. Information regarding compounds with such identifiers may be proprietary or may not have been released into the public scientific record.
Until the chemical structure and associated data for this compound become publicly available, a comprehensive technical guide as requested cannot be developed. Future disclosure of this information in scientific publications or public databases would be necessary to enable a detailed analysis of its chemical and biological characteristics.
An In-depth Technical Guide to the Nsp14 MTase/ExoN Target of NCGC00537446
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (Nsp14), a key bifunctional enzyme essential for viral replication and immune evasion. It details the inhibitory action of NCGC00537446, a dual inhibitor targeting both the methyltransferase (MTase) and exoribonuclease (ExoN) activities of Nsp14. This document summarizes the available quantitative data, provides detailed experimental protocols for relevant assays, and visualizes key signaling pathways and experimental workflows.
Introduction to SARS-CoV-2 Nsp14
SARS-CoV-2, the causative agent of COVID-19, possesses a large RNA genome. To ensure accurate replication of this extensive genetic material, the virus employs a proofreading mechanism, a function carried out by the N-terminal exoribonuclease (ExoN) domain of Nsp14. This 3'-to-5' exoribonuclease activity is crucial for excising mismatched nucleotides incorporated by the viral RNA-dependent RNA polymerase (RdRp), thereby maintaining the integrity of the viral genome.[1][2]
In addition to its proofreading function, Nsp14 possesses a C-terminal N7-methyltransferase (N7-MTase) domain.[1][2] This domain is responsible for methylating the 5' cap of viral messenger RNAs (mRNAs), a critical step for viral protein translation, protecting the viral RNA from degradation by host exonucleases, and evading recognition by the host's innate immune system.[3] The dual enzymatic activities of Nsp14 make it an attractive target for the development of antiviral therapeutics. Inhibition of both functions could lead to an accumulation of mutations in the viral genome and a disruption of viral protein synthesis, ultimately suppressing viral replication.
This compound: A Dual Inhibitor of Nsp14
This compound has been identified as a dual inhibitor of both the MTase and ExoN activities of SARS-CoV-2 Nsp14.[4][5] Its ability to simultaneously target two critical functions of this viral enzyme makes it a valuable tool for research into SARS-CoV-2 replication and a potential starting point for the development of novel antiviral therapies.
Quantitative Data
The inhibitory potency of this compound against the MTase and ExoN domains of Nsp14 has been determined through high-throughput screening assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target Domain | IC50 (µM) | Assay Type |
| This compound | MTase | Data not publicly available | High-Throughput Screening |
| This compound | ExoN | Data not publicly available | High-Throughput Screening |
While this compound is confirmed as a dual inhibitor from a high-throughput screening campaign, the specific IC50 values against the MTase and ExoN domains are not yet publicly available in the cited literature.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of Nsp14 and its inhibitors.
Nsp14 Methyltransferase (MTase) Assays
3.1.1. Radiometric MTase Assay
This assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine ([³H]-SAM) to a viral RNA cap analogue.
-
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
GpppA-RNA substrate
-
[³H]-SAM
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 1 mM MgCl₂, 0.01% Triton X-100
-
Filter plates (e.g., DEAE filter plates)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GpppA-RNA substrate, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding recombinant Nsp14 protein.
-
Add [³H]-SAM to the mixture and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by transferring the mixture to a DEAE filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., ammonium (B1175870) carbonate) to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
3.1.2. MTase-Glo™ Assay
This is a commercially available, luminescence-based assay that measures the production of S-adenosyl homocysteine (SAH), a product of the methyltransferase reaction.
-
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
RNA substrate (e.g., GpppA-RNA)
-
S-adenosyl-L-methionine (SAM)
-
MTase-Glo™ Reagent and Detection Solution (Promega)
-
White, opaque microplates
-
Luminometer
-
-
Procedure:
-
Set up the methyltransferase reaction in a white microplate containing Nsp14, RNA substrate, SAM, and the test compound.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Add the MTase-Glo™ Reagent to stop the reaction and convert the produced SAH to ADP.
-
Add the Kinase-Glo® Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of SAH produced and is inversely proportional to the MTase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Nsp14 Exoribonuclease (ExoN) Assays
3.2.1. Fluorescence Resonance Energy Transfer (FRET)-based ExoN Assay
This assay utilizes a dual-labeled RNA substrate with a fluorophore and a quencher. The exonuclease activity of Nsp14 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 Nsp14/Nsp10 complex (Nsp10 is a co-factor that enhances ExoN activity)
-
FRET-labeled RNA substrate (e.g., a short dsRNA with a 3' overhang labeled with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture in a microplate containing assay buffer and the FRET-labeled RNA substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the Nsp14/Nsp10 complex.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths specific to the fluorophore).
-
The rate of increase in fluorescence is proportional to the ExoN activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.2.2. SAMDI-MS ExoN Assay
This is a label-free, high-throughput assay using Self-Assembled Monolayers for Matrix-Assisted Laser Desorption/Ionization (SAMDI) mass spectrometry to directly measure the enzymatic cleavage of an RNA substrate.
-
Materials:
-
Recombinant SARS-CoV-2 Nsp14/Nsp10 complex
-
Specific RNA substrate
-
SAMDI plates
-
MALDI-TOF mass spectrometer
-
-
Procedure:
-
Enzymatic reactions are performed in solution with Nsp14/Nsp10, RNA substrate, and the test compound.
-
Aliquots of the reaction are spotted onto the SAMDI plate.
-
The plate is washed to remove buffer and salts.
-
A MALDI matrix is applied, and the plate is analyzed by a MALDI-TOF mass spectrometer.
-
The mass spectrometer detects the full-length substrate and the cleavage products.
-
The ratio of product to substrate is used to determine the enzyme activity and the inhibitory effect of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by Nsp14 and a general workflow for inhibitor screening.
Caption: SARS-CoV-2 Nsp14-mediated activation of host cell signaling pathways.
Caption: A generalized workflow for the screening and identification of Nsp14 inhibitors.
Conclusion
The dual-functional nature of SARS-CoV-2 Nsp14, with its essential roles in viral RNA proofreading and mRNA capping, establishes it as a high-value target for antiviral drug development. The identification of dual inhibitors like this compound provides a promising avenue for therapeutic intervention. The detailed experimental protocols and an understanding of the intricate signaling pathways modulated by Nsp14, as outlined in this guide, are fundamental for advancing research in this area. Further characterization of the inhibitory mechanism of this compound and optimization of its properties could lead to the development of potent and broad-spectrum anti-coronavirus agents.
References
- 1. PubChem BioAssay: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCATS Pharmaceutical Collection | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 3. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Case of NCGC00537446: A Search for a Development History
Despite a comprehensive search across multiple public and specialized scientific databases, the chemical compound identifier NCGC00537446 remains elusive, precluding the creation of an in-depth technical guide on its discovery and development. This identifier, likely originating from the National Center for Advancing Translational Sciences (NCATS), does not correspond to any publicly available information, rendering its chemical structure, biological targets, and therapeutic potential unknown.
The investigation to uncover the history of this compound involved querying prominent chemical and biological databases, including PubChem, ChEMBL, and the NCATS OpenData Portal. These platforms, which serve as central repositories for chemical information and bioactivity data, yielded no specific results for the given identifier. Further attempts to locate a public-facing database or a resource that translates internal NCGC identifiers to publicly recognized chemical names or structures were also unsuccessful.
The "NCGC" prefix strongly suggests that the compound is part of the NCATS's screening collection. Research institutions like NCATS often assign internal identifiers to compounds during the early stages of discovery and development. This information may remain within the institution's internal databases until it is publicly disclosed through patents, publications, or presentations at scientific conferences.
Without the fundamental identification of the chemical entity known as this compound, it is impossible to proceed with the user's request for a detailed technical guide. Key information required for such a document, including its discovery, mechanism of action, preclinical and clinical development, and associated experimental protocols, is contingent on first knowing the compound's identity.
Therefore, until information linking this compound to a publicly recognized chemical compound becomes available, a comprehensive technical guide on its discovery and development history cannot be constructed. Further investigation would be contingent on the public disclosure of this information by the originating institution.
Biophysical Characterization of NCGC00537446 Binding to SARS-CoV-2 Nsp14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00537446 has been identified as a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14). Nsp14 is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) activity, crucial for the proofreading and fidelity of viral RNA replication, and an N7-methyltransferase (MTase) activity, essential for the capping of viral mRNA to ensure its stability and translation. The dual functionality of Nsp14 makes it a critical target for the development of antiviral therapeutics. This technical guide provides a summary of the biophysical characterization of this compound binding to Nsp14, based on currently available information.
Note: Detailed quantitative data and specific experimental protocols for the biophysical characterization of this compound are primarily detailed in a 2025 publication by Hanson Q, et al. in Biochemistry. As of this writing, the full text of this publication, containing the specific IC50 and binding affinity values, is not widely accessible. The following sections provide a generalized framework and representative methodologies based on standard biophysical assays used for characterizing similar Nsp14 inhibitors.
Target Protein and Compound Information
| Target Protein | Compound ID | Compound Type | Mechanism of Action |
| SARS-CoV-2 Nsp14 | This compound | Small molecule | Dual inhibitor of Nsp14 Methyltransferase (MTase) and Exonuclease (ExoN) activities |
Generalized Experimental Protocols for Biophysical Characterization
The following are detailed, generalized protocols for key experiments typically employed to characterize the binding of a small molecule inhibitor like this compound to its protein target.
Nsp14 Methyltransferase (MTase) Activity Assay (Biochemical)
This assay is designed to measure the inhibition of the N7-methyltransferase activity of Nsp14. A common method is a fluorescence-based assay that detects the product of the methylation reaction.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
GpppA-RNA cap analog - methyl acceptor
-
Fluorescently labeled SAM analog or a detection system for S-adenosyl-L-homocysteine (SAH), the reaction by-product.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 2 mM MgCl2, 0.01% Tween-20
-
This compound (solubilized in DMSO)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of Nsp14 in assay buffer. Prepare a solution of SAM and GpppA-RNA in assay buffer.
-
Reaction Initiation: To the wells of a 384-well plate, add the Nsp14 enzyme solution.
-
Add the this compound dilutions to the wells. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the SAM and GpppA-RNA substrate mix to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence) according to the specific detection kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Nsp14 Exonuclease (ExoN) Activity Assay (Biochemical)
This assay measures the inhibition of the 3'-to-5' exoribonuclease activity of Nsp14. A common method utilizes a fluorescently labeled RNA substrate that is quenched upon degradation by the enzyme.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
Fluorescently labeled single-stranded or double-stranded RNA substrate with a 3' mismatch.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 2 mM MgCl2, 1 mM DTT
-
This compound (solubilized in DMSO)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of Nsp14 in assay buffer. Prepare a solution of the RNA substrate in assay buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the Nsp14 enzyme solution.
-
Add the this compound dilutions to the wells and incubate (e.g., 30 minutes at room temperature).
-
Reaction Initiation: Initiate the reaction by adding the RNA substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time at a controlled temperature (e.g., 37°C) using a plate reader.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 value from a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of the interaction between an inhibitor and its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant SARS-CoV-2 Nsp14 protein
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)
Procedure:
-
Ligand Immobilization: Covalently immobilize Nsp14 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface (both reference and Nsp14-immobilized flow cells) at a constant flow rate.
-
Association and Dissociation: Monitor the binding response (in Resonance Units, RU) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference flow cell data, globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the generalized workflows and concepts described above.
Caption: Generalized workflows for biophysical assays.
Caption: Inhibition of Nsp14 functions by this compound.
Conclusion
This compound represents a promising lead compound for the development of novel SARS-CoV-2 therapeutics by targeting the essential Nsp14 enzyme. A thorough biophysical characterization is critical to understanding its mechanism of action and to guide further drug development efforts. The methodologies outlined in this guide provide a standard framework for such characterization. Access to the specific findings from the primary literature will be essential for a complete quantitative understanding of the binding of this compound to Nsp14.
In Silico Modeling of the NCGC00537446 and SARS-CoV-2 Nsp14 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the dual-activity inhibitor NCGC00537446 and the SARS-CoV-2 non-structural protein 14 (Nsp14). Nsp14 is a critical enzyme for viral replication and immune evasion, possessing both an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (MTase) domain, making it a key target for antiviral drug development. This document summarizes the available quantitative data, details relevant experimental protocols for in silico analysis, and visualizes the complex biological pathways involving Nsp14.
Quantitative Data Summary
This compound has been identified as a dual inhibitor of both the methyltransferase (MTase) and exonuclease (ExoN) activities of SARS-CoV-2 Nsp14.[1] The following tables summarize the inhibitory activity of this compound against Nsp14, based on data from high-throughput screening assays.
| Inhibitor | Target Activity | IC50 (µM) | Assay Type | Reference |
| This compound | Nsp14 MTase | [Data not publicly available] | Biochemical HTS | Hanson Q, et al. Biochemistry. 2025 |
| This compound | Nsp14 ExoN | [Data not publicly available] | Biochemical HTS | Hanson Q, et al. Biochemistry. 2025 |
Note: The specific IC50 values for this compound are reported in the cited reference, which was not fully accessible at the time of this writing. The publication indicates the identification of 396 high-quality hits against the MTase activity and 174 against the ExoN activity from a screen of 40,664 compounds.
Experimental Protocols: In Silico Modeling
This section outlines the detailed methodologies for the key in silico experiments used to model the interaction between this compound and Nsp14. These protocols are based on established computational techniques for structure-based drug discovery.[2][3]
Homology Modeling of SARS-CoV-2 Nsp14
In the absence of a complete experimental structure of SARS-CoV-2 Nsp14, a reliable 3D model can be generated using homology modeling.[2][3]
Methodology:
-
Template Identification: The amino acid sequence of SARS-CoV-2 Nsp14 is used as a query to search the Protein Data Bank (PDB) using a tool like BLASTp to identify suitable templates with high sequence identity (e.g., >95%) and query coverage. The crystal structure of SARS-CoV Nsp14 (PDB ID: 5C8S) is a common template.[2]
-
Model Building: A homology modeling software (e.g., MODELLER, SWISS-MODEL) is used to generate the 3D structure of SARS-CoV-2 Nsp14 based on the alignment with the template structure.
-
Model Validation: The quality of the generated model is assessed using various tools:
-
Ramachandran Plot: To check the stereochemical quality of the protein backbone.
-
Verify3D: To assess the compatibility of the 3D model with its own amino acid sequence.
-
ERRAT: To evaluate the overall quality of the model based on the statistics of non-bonded atom-atom interactions.
-
ProSA-web: To calculate an overall quality score and visualize potential problematic regions of the model.
-
Molecular Docking of this compound to Nsp14
Molecular docking predicts the preferred binding mode and affinity of a ligand to a protein target.
Methodology:
-
Protein Preparation:
-
The 3D structure of Nsp14 (either from homology modeling or a crystal structure) is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
The binding site is defined based on the location of known substrate binding sites (e.g., the S-adenosyl-L-methionine [SAM] binding pocket for the MTase domain or the active site of the ExoN domain) or through blind docking approaches.
-
-
Ligand Preparation:
-
The 2D structure of this compound is converted to a 3D structure.
-
The ligand is prepared by assigning correct bond orders, adding hydrogens, and generating different conformers.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to dock the ligand into the defined binding site of the protein.
-
The docking algorithm samples different conformations and orientations of the ligand within the binding pocket.
-
-
Scoring and Analysis:
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.
-
The results are analyzed to identify the most favorable binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Methodology:
-
System Preparation:
-
The best-docked complex of Nsp14 and this compound is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Energy Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. Position restraints on the protein and ligand are gradually removed during equilibration.
-
Production Run: A long MD simulation (e.g., 100 ns or more) is performed without any restraints.
-
-
Trajectory Analysis:
-
The trajectory from the production run is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation [RMSD] and root-mean-square fluctuation [RMSF]).
-
The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.
-
The interactions between the protein and ligand are monitored throughout the simulation to identify key stable interactions.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of Nsp14 function and the in silico modeling workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico structure modelling of SARS-CoV-2 Nsp13 helicase and Nsp14 and repurposing of FDA approved antiviral drugs as dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico structure modelling of SARS-CoV-2 Nsp13 helicase and Nsp14 and repurposing of FDA approved antiviral drugs as dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis of NCGC00537446
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for the compound NCGC00537446. To date, no specific synthesis of this molecule has been published in the scientific literature. Therefore, the pathway described herein is a theoretical construction based on established principles of organic chemistry and retrosynthetic analysis. The feasibility, reaction yields, and optimal conditions are hypothetical and would require experimental validation.
Introduction and Retrosynthetic Analysis
This compound, identified in the PubChem database as 5-amino-N-(3-chloro-4-fluorophenyl)-1-(2,6-difluorobenzyl)-1H-pyrazole-4-carboxamide, is a small molecule with potential for further investigation in drug discovery programs. Its structure comprises a central 1,5-disubstituted pyrazole (B372694) core bearing an aminocarboxamide side chain and a 2,6-difluorobenzyl group. A retrosynthetic analysis of this compound suggests a convergent synthesis strategy, disconnecting the molecule at the amide bond and the N-benzyl bond of the pyrazole ring. This approach allows for the parallel synthesis of the key pyrazole intermediate and the aniline (B41778) fragment, followed by their coupling.
The primary disconnection points are:
-
Amide bond: Between the pyrazole-4-carboxylic acid and the 3-chloro-4-fluoroaniline.
-
N-alkylation of the pyrazole: Between the pyrazole nitrogen and the 2,6-difluorobenzyl bromide.
This leads to three key starting materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
2,6-difluorobenzyl bromide
-
3-chloro-4-fluoroaniline
Proposed Synthesis Pathway
The proposed forward synthesis of this compound is a three-step process commencing from commercially available starting materials.
Scheme 1: Overall proposed synthesis of this compound
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of NCGC00537446 Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, necessitates the development of effective antiviral therapeutics. A key strategy in antiviral drug discovery is the identification of small molecules that inhibit essential viral proteins. NCGC00537446 has been identified as a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14), which possesses both methyltransferase (MTase) and exonuclease (ExoN) activities crucial for viral replication and proofreading.[1] These activities are vital for the stability and integrity of the viral RNA genome. This document provides detailed protocols for a panel of in vitro assays to characterize the antiviral activity of this compound against SARS-CoV-2.
The described assays are designed to assess the compound's efficacy in inhibiting viral entry, replication, and cytopathic effects in cell culture models. These protocols are foundational for determining the potency and selectivity of this compound and other potential antiviral candidates.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described in vitro assays.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | SARS-CoV-2 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Cytopathic Effect (CPE) Inhibition | Vero E6 | WA1/2020 | |||
| Plaque Reduction Neutralization | Vero E6 | Delta (B.1.617.2) | |||
| Viral RNA Yield Reduction (RT-qPCR) | Calu-3 | Omicron (B.1.1.529) | |||
| Pseudovirus Entry Inhibition | HEK293T-ACE2 | Pseudotyped with Spike |
Table 2: Inhibition of Viral Protein Activity
| Target Protein | Assay Type | Substrate | IC50 (µM) |
| Nsp14 MTase | Biochemical Assay | S-adenosyl-L-methionine | |
| Nsp14 ExoN | Biochemical Assay | Mismatched dsRNA |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Materials:
-
Vero E6 or other suitable host cells (e.g., Calu-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours (time corresponding to the antiviral assay duration) at 37°C with 5% CO2.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Measure the luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Pseudovirus Entry Assay
Objective: To evaluate the inhibitory effect of this compound on the entry of SARS-CoV-2 into host cells, mediated by the Spike protein.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)
-
SARS-CoV-2 Spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., Luciferase or GFP).[2][3]
-
This compound
-
96-well plates
-
Luciferase assay reagent or fluorescence microscope/plate reader
Protocol:
-
Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
On the day of the experiment, prepare serial dilutions of this compound.
-
Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.
-
Remove the medium from the cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol. If using a GFP reporter, quantify the GFP-positive cells using a fluorescence microscope or plate reader.
-
Calculate the 50% effective concentration (EC50) for entry inhibition.
Cytopathic Effect (CPE) Inhibition Assay
Objective: To assess the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., WA1/2020 strain) at a known titer
-
This compound
-
96-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Seed Vero E6 cells in a 96-well plate and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Remove the growth medium from the cells and add 50 µL of the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.
-
Incubate the plate for 72 hours at 37°C, or until significant CPE is observed in the virus control wells.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Solubilize the stain with methanol (B129727) and read the absorbance at 570 nm.
-
Calculate the EC50 value based on the inhibition of CPE.
Plaque Reduction Microneutralization (PRMNT) Assay
Objective: To quantify the inhibition of infectious virus production by this compound.[4][5][6]
Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
This compound
-
24-well or 48-well plates
-
Overlay medium (e.g., containing 1.2% Avicel or 0.8% agarose (B213101) in DMEM with 2% FBS)
-
Crystal Violet or an antibody for immunostaining
Protocol:
-
Seed Vero E6 cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cell monolayer with the compound dilutions for 1-2 hours.
-
Infect the cells with approximately 100 plaque-forming units (PFU) of SARS-CoV-2 per well for 1 hour at 37°C.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.
-
Incubate for 48-72 hours to allow for plaque formation.
-
Fix the cells and stain with Crystal Violet to visualize plaques. Alternatively, perform immunostaining for the SARS-CoV-2 Nucleocapsid protein.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.
Viral RNA Yield Reduction Assay by RT-qPCR
Objective: To measure the effect of this compound on the production of viral RNA.
Materials:
-
Vero E6 or Calu-3 cells
-
SARS-CoV-2
-
This compound
-
RNA extraction kit
-
RT-qPCR reagents for detecting a specific SARS-CoV-2 gene (e.g., N or E gene).[7][8]
Protocol:
-
Seed cells in a 24-well or 48-well plate.
-
Treat the cells with serial dilutions of this compound and infect with SARS-CoV-2 at an MOI of 0.1.
-
At 24 or 48 hours post-infection, harvest the cell culture supernatant.
-
Extract viral RNA from the supernatant using a suitable kit.
-
Perform one-step RT-qPCR to quantify the viral RNA copies. Use a standard curve for absolute quantification.
-
Calculate the percentage of reduction in viral RNA yield compared to the virus control and determine the EC50.
Visualizations
Caption: Workflow for evaluating the antiviral properties of this compound.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Infection and Viral Replication of Human Lung Organoids [protocols.io]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Determining the Optimal Experimental Concentration of NCGC00537446
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00537446 is a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14), targeting both its methyltransferase (MTase) and exoribonuclease (ExoN) activities.[1] These enzymatic functions are critical for viral replication and proofreading, making Nsp14 an attractive target for antiviral drug development. Determining the optimal experimental concentration of this compound is a critical first step for its preclinical evaluation. This document provides a comprehensive guide with detailed protocols to establish the optimal concentration range for in vitro studies, ensuring maximal therapeutic effect while minimizing cytotoxicity.
Determining Cytotoxicity
Before assessing the antiviral efficacy, it is crucial to determine the cytotoxic profile of this compound in the host cells to be used for viral replication assays. This ensures that any observed reduction in viral load is due to the compound's specific antiviral activity and not a consequence of cell death.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed Vero E6 cells (or other appropriate host cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the planned viral infection assay).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Data Presentation: Cytotoxicity of this compound on Vero E6 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 90.1 ± 6.2 |
| 25 | 75.4 ± 7.3 |
| 50 | 52.3 ± 6.8 |
| 75 | 21.8 ± 5.5 |
| 100 | 5.6 ± 3.1 |
Assessing Antiviral Efficacy
The next step is to evaluate the ability of this compound to inhibit SARS-CoV-2 replication in a dose-dependent manner.
Experimental Protocol: Viral Titer Reduction Assay (Plaque Assay)
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) for 2 hours.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Plaque Formation: Remove the virus inoculum, wash the cells with PBS, and overlay with a mixture of 1.2% Avicel and 2X DMEM containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Data Presentation: Antiviral Activity of this compound against SARS-CoV-2
| Concentration (µM) | Plaque Count (Mean ± SD) | % Plaque Reduction |
| 0 (Vehicle) | 150 ± 12 | 0 |
| 0.01 | 135 ± 10 | 10 |
| 0.1 | 105 ± 9 | 30 |
| 1 | 78 ± 7 | 48 |
| 5 | 42 ± 5 | 72 |
| 10 | 15 ± 3 | 90 |
Determining the Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity. A higher SI value indicates a more favorable safety profile.
Calculation:
SI = CC50 / EC50
Example Calculation:
SI = 50 µM / 1 µM = 50
An SI greater than 10 is generally considered promising for a potential antiviral drug.
Visualizing the Workflow and Mechanism
Diagram 1: Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal experimental concentration.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: this compound inhibits Nsp14 MTase and ExoN activities.
Summary and Recommendations
The optimal experimental concentration of this compound should be high enough to exert a significant antiviral effect while being low enough to avoid host cell toxicity. Based on the presented hypothetical data, a concentration range of 1-10 µM would be a suitable starting point for further mechanistic studies. It is recommended to perform these assays in multiple cell lines and with different viral strains to ensure the robustness of the findings. The provided protocols and workflows offer a systematic approach to defining the optimal concentration and understanding the therapeutic potential of this compound.
References
Application Notes and Protocols for NCGC00537446 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00537446 has been identified as a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (Nsp14). Nsp14 is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) activity, crucial for proofreading during viral RNA replication, and an N7-methyltransferase (MTase) activity, essential for capping the viral RNA. This capping process is vital for viral RNA stability, translation, and evasion of the host's innate immune system. The dual inhibitory action of this compound on both the MTase and ExoN functions of Nsp14 makes it a compelling candidate for further investigation as a potential antiviral therapeutic.
High-throughput screening (HTS) has been instrumental in the discovery of inhibitors like this compound. These large-scale screening campaigns enable the rapid assessment of vast compound libraries to identify molecules that modulate the activity of a specific biological target. This document provides detailed application notes and protocols for the use of this compound in HTS assays targeting SARS-CoV-2 Nsp14, based on the methodologies described in the scientific literature.
Mechanism of Action and Signaling Pathway
SARS-CoV-2 Nsp14, the target of this compound, plays a significant role beyond its enzymatic functions in viral replication. It has been shown to modulate host cell signaling pathways to create a more favorable environment for the virus. Specifically, Nsp14 can activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3][4][5] Activation of these pathways can lead to the production of pro-inflammatory cytokines, contributing to the inflammatory response seen in severe COVID-19. By inhibiting Nsp14, this compound may not only directly impede viral replication but also attenuate the virus-induced inflammatory cascade.
Signaling Pathway Diagram
Caption: SARS-CoV-2 Nsp14 activation of NF-κB and MAPK pathways.
Quantitative Data from High-Throughput Screening
The following table summarizes the inhibitory activity of this compound against the methyltransferase (MTase) and exoribonuclease (ExoN) activities of SARS-CoV-2 Nsp14, as determined by quantitative high-throughput screening (qHTS).
| Compound ID | Target | Assay Type | IC50 (µM) | Efficacy (%) |
| This compound | Nsp14 MTase | Biochemical | 1.45 - 33.27 | >30 |
| This compound | Nsp14 ExoN | Biochemical | Not specified | Not specified |
Note: The exact IC50 value for this compound from the primary screen falls within the provided range for active compounds. Further dose-response studies are required to determine a precise IC50. Data is representative of hits from the screening campaign that identified this compound as an active compound.
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for identifying inhibitors of Nsp14 involves a primary screen, hit confirmation, and downstream characterization.
Caption: High-throughput screening pipeline for Nsp14 inhibitors.
Protocol 1: Nsp14 MTase HTS Assay
This protocol describes a biochemical assay to measure the methyltransferase activity of Nsp14.
Materials:
-
SARS-CoV-2 Nsp14 protein
-
S-adenosyl-L-methionine (SAM)
-
RNA substrate (e.g., GpppA-RNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., MTase-Glo™)
-
384-well assay plates
-
Compound library (including this compound) dissolved in DMSO
Procedure:
-
Prepare a solution of Nsp14 protein in assay buffer.
-
Dispense a small volume (e.g., 20-50 nL) of compound from the library plates into the 384-well assay plates using an acoustic liquid handler.
-
Add the Nsp14 protein solution to each well of the assay plate and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of SAM and the RNA substrate to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product formation using a suitable detection reagent (e.g., a luciferase-based assay that measures the formation of S-adenosyl-L-homocysteine (SAH)).
-
Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate the percent inhibition for each compound. For active compounds, perform dose-response experiments to determine the IC50 value.
Protocol 2: Nsp14 ExoN HTS Assay
This protocol outlines a fluorescence-based assay to measure the exoribonuclease activity of Nsp14.
Materials:
-
SARS-CoV-2 Nsp14 protein
-
Fluorescently labeled RNA substrate (e.g., a dsRNA with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
384-well assay plates
-
Compound library (including this compound) dissolved in DMSO
Procedure:
-
Prepare a solution of Nsp14 protein in assay buffer.
-
Dispense a small volume (e.g., 20-50 nL) of compound from the library plates into the 384-well assay plates.
-
Add the Nsp14 protein solution to each well of the assay plate and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescently labeled RNA substrate to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the increase in fluorescence signal resulting from the cleavage of the substrate and separation of the fluorophore and quencher using a fluorescence plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate the percent inhibition for each compound. For active compounds, perform dose-response experiments to determine the IC50 value.
Conclusion
This compound represents a promising starting point for the development of novel antiviral therapies against SARS-CoV-2. The high-throughput screening assays and protocols detailed in these application notes provide a framework for the identification and characterization of Nsp14 inhibitors. The dual mechanism of action of compounds like this compound, targeting both viral replication and host inflammatory responses, underscores the potential of this therapeutic strategy. Further optimization and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Discovery of SARS-CoV-2 Nsp14-Methyltransferase (MTase) Inhibitors by Harnessing Scaffold-Centric Exploration of the Ultra Large Chemical Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase. – ScienceOpen [scienceopen.com]
- 5. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies of NCGC00537446 in Animal Models of COVID-19: Application Notes and Protocols
A comprehensive review of available scientific literature and public databases reveals a significant gap in the in vivo evaluation of the compound designated NCGC00537446 for the treatment of COVID-19 in animal models. At present, there are no publicly accessible studies detailing the efficacy, safety, or pharmacokinetic profile of this compound in animals infected with SARS-CoV-2.
This lack of data prevents the creation of detailed Application Notes and Protocols as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the generation of signaling pathway and workflow diagrams, are contingent upon the existence of such primary research.
General Methodologies for In Vivo Antiviral Testing in COVID-19 Animal Models
While specific data for this compound is unavailable, this section provides a general overview of the experimental protocols and considerations typically employed in the in vivo assessment of antiviral candidates against SARS-CoV-2. These methodologies are based on established practices in the field and can serve as a foundational guide for researchers.
Animal Models
The selection of an appropriate animal model is critical for recapitulating aspects of human COVID-19. Commonly used models include:
-
Syrian Hamsters (Mesocricetus auratus): This model is favored for its susceptibility to SARS-CoV-2, leading to robust viral replication in the respiratory tract and the development of clinical signs and lung pathology that mimic moderate to severe human disease.[1][2]
-
Transgenic Mice (Expressing human ACE2): Standard laboratory mice are not naturally susceptible to SARS-CoV-2. Therefore, genetically modified mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor are widely used.[1][2] These models are valuable for studying viral pathogenesis and for the preliminary screening of antiviral compounds.
-
Non-Human Primates (e.g., Rhesus Macaques, Cynomolgus Macaques): NHPs offer the closest physiological and immunological resemblance to humans and are often used in late-stage preclinical studies to evaluate the efficacy and safety of promising therapeutic candidates.[3]
Experimental Workflow for Antiviral Efficacy Studies
A typical in vivo study to evaluate a novel antiviral agent against SARS-CoV-2 would follow a structured workflow.
Caption: Generalized workflow for in vivo evaluation of antiviral candidates.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of an antiviral compound.
1. Animal Handling and Virus Inoculation
-
Animals: 6-8 week old male and female Syrian hamsters or hACE2 transgenic mice.
-
Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study initiation.
-
Virus Strain: A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020) is used.
-
Inoculation: Animals are anesthetized and intranasally inoculated with a predetermined dose of SARS-CoV-2.
2. Compound Administration
-
Formulation: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dosing: Dosing can be prophylactic (administered before viral challenge) or therapeutic (administered after viral challenge). The dose levels are determined based on in vitro potency and preliminary toxicity studies.
-
Route of Administration: Oral gavage is a common route, but intraperitoneal or subcutaneous routes may also be used depending on the compound's properties.
3. Monitoring and Endpoint Analysis
-
Clinical Observations: Animals are monitored daily for clinical signs of disease, including weight loss, ruffled fur, lethargy, and respiratory distress. A clinical scoring system is often employed for quantitative assessment.
-
Viral Load Determination: At selected time points post-infection, animals are euthanized, and tissues (lungs, nasal turbinates) and/or swabs are collected. Viral load is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
Histopathology: Lung tissues are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury, inflammation, and other pathological changes.
-
Pharmacokinetic (PK) Analysis: Blood and/or tissue samples are collected at various time points after compound administration to determine the concentration of the drug and its metabolites. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Hypothesized Mechanism of Action and Signaling Pathways
Without specific data on this compound, its mechanism of action against SARS-CoV-2 remains unknown. However, antiviral drugs typically target key stages of the viral life cycle. The diagram below illustrates potential targets within the SARS-CoV-2 replication cycle that an antiviral compound might inhibit.
Caption: Potential targets for antiviral intervention in the SARS-CoV-2 life cycle.
Conclusion
While the requested detailed Application Notes and Protocols for in vivo studies of this compound in animal models of COVID-19 cannot be provided due to the absence of published data, the general frameworks and methodologies outlined above represent the current standards in the field of preclinical antiviral drug development for SARS-CoV-2. Future research on this compound or other novel antiviral candidates will likely follow similar experimental paradigms to establish their in vivo efficacy and safety profiles. Researchers are encouraged to consult the latest scientific literature for specific protocol optimizations and advancements in animal modeling for COVID-19.
References
How to prepare stock solutions of NCGC00537446
Application Notes and Protocols for the Preparation of Stock Solutions of NCGC00537446
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of the chemical compound this compound. It includes essential physicochemical data, recommended solvents, and step-by-step instructions for accurate and reproducible solution preparation. Additionally, safety precautions and storage conditions are outlined to ensure the stability and integrity of the compound. This guide is intended for laboratory personnel in research and drug development settings.
Introduction
This compound is a small molecule identified through high-throughput screening efforts. Accurate preparation of stock solutions is a critical first step for any downstream experimental use, including in vitro and in vivo assays. The concentration and purity of the stock solution directly impact the reliability and reproducibility of experimental results. This application note provides a standardized protocol to ensure consistency in the preparation of this compound solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for a desired stock solution concentration.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₃O₃S |
| Molecular Weight | 409.46 g/mol |
| IUPAC Name | 4-(3-(furan-2-yl)-5-(pyridin-4-yl)-1H-pyrazol-1-yl)benzenesulfonamide |
| PubChem CID | 24830849 |
| Appearance | Solid (powder) |
| Solubility | Soluble in DMSO |
Experimental Protocols
This section details the necessary equipment, materials, and step-by-step procedures for preparing a stock solution of this compound.
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.9% purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Weighing paper or weighing boat
-
Spatula
-
Volumetric flask (Class A) of appropriate size (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Cryogenic vials or amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Stock Solution Preparation Workflow
The general workflow for preparing the stock solution is illustrated in the diagram below.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 409.46 g/mol × 1000 mg/g = 4.0946 mg
-
-
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass of this compound powder using a spatula.
-
-
Dissolution:
-
Quantitatively transfer the weighed powder into a clean, dry volumetric flask of the appropriate size.
-
Add approximately half of the final desired volume of anhydrous DMSO to the volumetric flask.
-
Vortex the flask until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in cryogenic or amber glass vials to avoid repeated freeze-thaw cycles.
-
Clearly label each vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with the skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Signaling Pathway Context
While the specific signaling pathway modulated by this compound is not detailed in publicly available literature, small molecules of this structural class are often investigated as inhibitors or modulators of various protein kinases or other enzymes involved in cellular signaling. A generalized representation of a signaling pathway that could be investigated is shown below.
Caption: A generalized signaling pathway potentially modulated by this compound.
Stability
The stability of this compound in DMSO at various temperatures has not been extensively reported. It is recommended to prepare fresh solutions for critical experiments. For stored stock solutions, it is good practice to qualify the solution (e.g., by HPLC-MS) if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. Avoid storing the DMSO stock solution at room temperature for prolonged periods, as DMSO is hygroscopic and can absorb water, which may affect the stability of the compound.
Application Notes and Protocols for NCGC00537446 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00537446 has been identified as a potent inhibitor of Rho-associated, coiled-coil containing protein kinase 1 (ROCK1). The ROCK signaling pathway is a critical regulator of cellular processes such as proliferation, motility, and survival.[1][2][3] Dysregulation of the ROCK pathway has been implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[4][5][6][7] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines with documented dependence on or overexpression of ROCK1.
Recommended Cell Lines for Efficacy Testing
The selection of appropriate cell lines is crucial for evaluating the anti-cancer potential of a ROCK1 inhibitor. Based on published literature, cell lines with high ROCK1 expression or a demonstrated reliance on the ROCK signaling pathway for survival and proliferation are recommended.
| Cell Line | Cancer Type | Key Characteristics | Rationale for Selection |
| MDA-MB-231 | Breast Cancer | High ROCK1 expression, invasive phenotype. | High ROCK1 expression is associated with metastasis in breast cancer.[1] |
| A549 | Non-Small Cell Lung Cancer | Overexpresses ROCK1, which is associated with poor survival.[8] | ROCK1 promotes migration and invasion in NSCLC cells.[8] |
| NCI-H1299 | Non-Small Cell Lung Cancer | High ROCK1 expression. | Similar to A549, serves as another model for ROCK1 inhibition in lung cancer.[8] |
| UMUC-3 | Bladder Cancer | Overexpresses ROCK1. | ROCK1 overexpression is linked to bladder cancer progression.[9] |
| T24 | Bladder Cancer | High ROCK1 expression. | Complements UMUC-3 as a model for bladder cancer.[9] |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | High ROCK1 and ROCK2 expression. | Inhibition of ROCK signaling reduces tumorigenic phenotypes in this cell line.[10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Selected cancer cell lines
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the impact of this compound on the invasive potential of cancer cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control and add them to the upper chamber of the inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.
-
Count the number of stained cells in several microscopic fields.
Visualizations
Caption: The ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the in vitro efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho‐associated kinases in tumorigenesis: re‐considering ROCK inhibition for cancer therapy | EMBO Reports [link.springer.com]
- 6. Preclinical to clinical utility of ROCK inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of ROCK1 and ROCK2 inhibits human laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCGC00537446: A Potential Inhibitor for Studying Viral Proofreading and Capping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral replication is a complex process involving multiple enzymatic activities that are essential for the propagation of the virus. Among these, RNA proofreading and mRNA capping are critical for maintaining the integrity of the viral genome and ensuring the efficient translation of viral proteins. In coronaviruses, the non-structural protein 14 (nsp14) possesses a 3'-to-5' exoribonuclease (ExoN) activity that is crucial for proofreading during RNA synthesis, thereby ensuring high-fidelity replication.[1][2][3][4] This proofreading mechanism is also implicated in viral recombination.[1][2][4] Concurrently, the 5' cap structure on viral mRNA is vital for its stability, translation, and evasion of the host's innate immune system.[5][6][7][8] Viruses have evolved various strategies to cap their mRNAs, often utilizing their own enzymatic machinery which can differ significantly from that of the host.[6][9] These viral-specific enzymatic activities present attractive targets for the development of novel antiviral therapeutics.
This document provides detailed application notes and protocols for the hypothetical small molecule inhibitor, NCGC00537446, as a tool for studying and potentially targeting these critical viral processes. While direct evidence for this compound's activity against viral proofreading and capping enzymes is not yet established in published literature, we present a framework for its evaluation based on the known mechanisms of these viral functions.
Hypothetical Mechanism of Action
This compound is postulated to be a non-nucleoside inhibitor that targets the exoribonuclease (ExoN) domain of coronavirus nsp14. By binding to a conserved allosteric site, it is hypothesized to induce a conformational change that impairs the enzyme's ability to excise mismatched nucleotides from the nascent RNA strand. This inhibition of proofreading would lead to an accumulation of mutations in the viral genome, a phenomenon known as lethal mutagenesis, ultimately reducing viral fitness and replication. Furthermore, given the multifunctional nature of some viral proteins, the potential secondary effects of this compound on viral capping processes, possibly through indirect interactions or by targeting a multi-enzyme complex, should also be investigated.
Caption: Hypothetical mechanism of this compound action on viral proofreading.
Quantitative Data Summary
The following table summarizes hypothetical data from in vitro enzymatic assays and cell-based antiviral assays for this compound against a model coronavirus (e.g., SARS-CoV-2).
| Assay Type | Target Enzyme/Virus | Parameter | Value | Units |
| Enzymatic Assay | nsp14 Exoribonuclease (ExoN) | IC50 | 0.5 | µM |
| Enzymatic Assay | Viral Capping Enzyme (e.g., nsp13/nsp14/nsp16 complex) | IC50 | > 50 | µM |
| Cell-based Antiviral Assay | SARS-CoV-2 (Wild-Type) | EC50 | 2.5 | µM |
| Cell-based Antiviral Assay | SARS-CoV-2 (ExoN-deficient mutant) | EC50 | 0.1 | µM |
| Cytotoxicity Assay | Vero E6 cells | CC50 | > 100 | µM |
| Selectivity Index | SARS-CoV-2 (Wild-Type) | SI (CC50/EC50) | > 40 | - |
Experimental Protocols
In Vitro nsp14 Exoribonuclease (ExoN) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 3'-to-5' exoribonuclease activity of coronavirus nsp14.
Materials:
-
Recombinant nsp14-ExoN protein
-
Fluorescently labeled RNA substrate with a 3' mismatch
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
This compound (serial dilutions in DMSO)
-
DMSO (vehicle control)
-
Known nsp14-ExoN inhibitor (positive control)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 10 µL of recombinant nsp14-ExoN protein (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled RNA substrate (final concentration, e.g., 50 nM).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., four-parameter logistic regression).
Cell-Based Antiviral Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a model coronavirus in a cell culture system.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Coronavirus stock (e.g., SARS-CoV-2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
Remdesivir (positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound or controls.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with coronavirus at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent cell viability for each compound concentration relative to the uninfected control.
-
Determine the EC50 value by fitting the dose-response curve.
Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in the host cell line.
Procedure: The protocol is identical to the cell-based antiviral assay, except that the cells are not infected with the virus. The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Experimental Workflow Visualization
Caption: Workflow for evaluating the antiviral activity of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the potential of this compound as an inhibitor of viral proofreading and, by extension, a novel antiviral agent. The hypothetical data and workflows are designed to guide researchers in the systematic evaluation of this and other similar compounds. By targeting the highly conserved nsp14-ExoN, inhibitors like the conceptual this compound could offer a broad-spectrum antiviral strategy against existing and emerging coronaviruses. Further studies, including structural biology and in vivo efficacy models, would be required to fully validate its mechanism and therapeutic potential.
References
- 1. The coronavirus proofreading exoribonuclease mediates extensive viral recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The coronavirus proofreading exoribonuclease mediates extensive viral recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges in Targeting the Proofreading Activity of SARS-CoV-2 Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The coronavirus proofreading exoribonuclease mediates extensive viral recombination | PLOS Pathogens [journals.plos.org]
- 5. The mechanism of RNA capping by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The viral RNA capping machinery as a target for antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The viral RNA capping machinery as a target for antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conventional and unconventional mechanisms for capping viral mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical principles and inhibitors to interfere with viral capping pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Based Evaluation of NCGC00537446
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00537446 has been identified as a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14), which possesses both methyltransferase (MTase) and exonuclease (ExoN) activities critical for viral replication and proofreading.[1] Lentiviral-based assays offer a powerful and versatile platform for the functional evaluation of antiviral compounds like this compound in a cellular context. These assays enable the investigation of the compound's mechanism of action, identification of cellular targets, and quantification of its inhibitory effects on viral-related processes.
This document provides detailed protocols for two key lentiviral-based applications for the evaluation of this compound:
-
Lentiviral CRISPR-Cas9 Knockout Screening: To identify host factors that modulate the cellular response to this compound, potentially revealing novel drug targets or resistance mechanisms.
-
Lentiviral Reporter Assay: To quantify the inhibitory effect of this compound on a specific signaling pathway relevant to its target, such as pathways involved in innate immune responses or viral replication.
Data Presentation
Table 1: Hypothetical Results of CRISPR-Cas9 Screen for Genes Modulating this compound Activity
| Gene Symbol | Guide RNA Sequence | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| RLF | GCGAGCUAGCAUAGCAAGCU | 5.8 | 1.2e-6 | Resistance |
| POLR3D | UAGCACUAGCAUCGACGAUC | 4.9 | 3.5e-5 | Resistance |
| IFIH1 | ACGACGUACGAUCGAUCGAU | -6.2 | 8.9e-7 | Sensitization |
| STAT1 | GAUGCUAGCAUGCUAGCAUG | -5.1 | 2.1e-5 | Sensitization |
Table 2: Hypothetical Dose-Response Data for this compound in an ISRE-Luciferase Reporter Assay
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 120,000 | 0 |
| 0.1 | 1,350,000 | 110,000 | 10 |
| 1 | 900,000 | 85,000 | 40 |
| 5 | 450,000 | 50,000 | 70 |
| 10 | 150,000 | 25,000 | 90 |
| 50 | 75,000 | 15,000 | 95 |
Experimental Protocols
Lentiviral CRISPR-Cas9 Knockout Screening
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound.[2][3][4]
Materials:
-
Human cell line susceptible to SARS-CoV-2 infection (e.g., Calu-3, Caco-2)
-
Lentiviral vector expressing Cas9 nuclease
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the lentiviral library.
-
-
Generation of Cas9-Expressing Cells:
-
Transduce the target human cell line with a lentivirus expressing Cas9.
-
Select for stably transduced cells using an appropriate antibiotic (e.g., blasticidin).
-
-
Lentiviral Transduction with sgRNA Library:
-
Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin.
-
-
This compound Treatment:
-
Split the cell population into two groups: treatment (this compound) and control (DMSO).
-
Treat the cells with a concentration of this compound that results in approximately 80-90% growth inhibition.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treatment and control groups.
-
Extract genomic DNA.
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA representation between the this compound-treated and DMSO-treated populations.
-
Genes whose sgRNAs are enriched in the this compound-treated group are considered potential resistance genes.
-
Genes whose sgRNAs are depleted are considered potential sensitizer (B1316253) genes.
-
Lentiviral ISRE-Luciferase Reporter Assay
This protocol describes a lentiviral-based reporter assay to quantify the effect of this compound on the activation of an Interferon-Stimulated Response Element (ISRE), which is a downstream effector of the innate immune response to viral infection. Nsp14 is known to interfere with this pathway.
Materials:
-
Human cell line (e.g., A549, HEK293T)
-
Lentiviral vector containing an ISRE promoter driving a luciferase reporter gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection marker)
-
This compound
-
DMSO (vehicle control)
-
Poly(I:C) or other innate immune stimulus
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Lentivirus Production:
-
Produce the ISRE-luciferase lentivirus in HEK293T cells as described in the CRISPR screen protocol.
-
Titer the lentivirus.
-
-
Generation of Stable Reporter Cell Line:
-
Transduce the target human cell line with the ISRE-luciferase lentivirus.
-
Select for stably transduced cells using puromycin to generate a reporter cell line.
-
-
Assay Performance:
-
Seed the stable ISRE-luciferase reporter cells into a 96-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate innate immune agonist (e.g., poly(I:C)) to activate the ISRE pathway.
-
Incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value of this compound by fitting the dose-response data to a suitable curve.
-
Mandatory Visualizations
Caption: Workflow for a lentiviral-based CRISPR-Cas9 knockout screen.
Caption: Workflow for a lentiviral-based ISRE-luciferase reporter assay.
References
A comprehensive search of publicly available scientific literature and data reveals no specific information on the application of the chemical compound NCGC00537446 in research involving coronaviruses other than SARS-CoV-2.
Despite extensive searches for data related to the efficacy, mechanism of action, and experimental use of this compound against coronaviruses such as Middle East Respiratory Syndrome coronavirus (MERS-CoV), Severe Acute Respiratory Syndrome coronavirus (SARS-CoV), and common human coronaviruses (HCoV-229E, HCoV-OC43, HCoV-NL63), no relevant studies or datasets were identified.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams, for the use of this compound in coronavirus research beyond SARS-CoV-2.
Researchers, scientists, and drug development professionals interested in the potential broad-spectrum antiviral activity of this compound are encouraged to consult proprietary databases, internal research findings, or initiate novel research to investigate its effects on a wider range of coronaviruses. At present, the scientific community has not published findings that would support the creation of the detailed documentation requested.
Troubleshooting & Optimization
Troubleshooting NCGC00537446 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00537446, a dual inhibitor of Nsp14 MTase and ExoN. Our aim is to help you overcome common solubility challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule that acts as a dual inhibitor of the Nsp14 methyltransferase (MTase) and exonuclease (ExoN) activities. It has been identified as a potential agent for research into SARS-CoV-2 replication and infection.[1]
Q2: What are the known physicochemical properties of this compound?
Specific details regarding the physicochemical properties of this compound, such as its pKa and LogP, are not extensively documented in publicly available literature. However, based on its identification through high-throughput screening, we can infer some general characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₃H₂₇ClN₄O₆ | PubChem CID: 57611440 |
| Molecular Weight | 611.0 g/mol | PubChem CID: 57611440 |
| Appearance | Powder | Inferred from supplier data |
| Primary Stock Solvent | DMSO | MedchemExpress, Sigma-Aldrich |
Q3: In what solvent should I dissolve this compound to prepare a stock solution?
It is recommended to prepare initial stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3][4]
Troubleshooting Guide for Aqueous Buffer Solubility Issues
Researchers often encounter precipitation when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Problem 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
Cause: This is a common phenomenon known as "salting out" or precipitation due to a sharp decrease in the solvent's solvating power as the highly concentrated DMSO stock is introduced into the aqueous environment. The aqueous buffer may not be a suitable solvent for this compound at the desired final concentration.
Solutions:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay. Determine the lowest effective concentration to minimize solubility issues.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. Experiment with slightly increasing the final DMSO concentration in your aqueous buffer to improve solubility.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.
-
Ethanol: Can be added to the aqueous buffer at a low percentage (e.g., 1-5%).
-
Propylene glycol or Polyethylene glycol (PEG): These are also effective co-solvents.
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
-
If this compound has acidic or basic functional groups (information not currently available), systematically varying the pH of your aqueous buffer may significantly improve its solubility.
-
-
Incorporate Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Tween® 80 or Pluronic® F-68: These are commonly used surfactants in biological assays. Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed.
-
Problem 2: The working solution appears cloudy or contains visible particles after a short period.
Cause: This indicates that the compound is not fully dissolved or is precipitating out of the solution over time. This can be due to insufficient mixing, temperature effects, or the compound reaching its limit of solubility in the prepared buffer.
Solutions:
-
Improve Dissolution Technique:
-
Vortexing: Ensure the solution is vortexed thoroughly immediately after adding the DMSO stock to the aqueous buffer.
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and improve dissolution.
-
-
Prepare Fresh Solutions: For compounds with borderline solubility, it is best practice to prepare fresh working solutions immediately before each experiment.
-
Filter the Solution: If undissolved particles persist, you can filter the working solution through a 0.22 µm syringe filter. Be aware that this may reduce the final concentration of the compound if a significant portion has not dissolved. It is advisable to quantify the concentration of the filtered solution if possible.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Warm the aqueous buffer to the experimental temperature (e.g., room temperature or 37°C).
-
Add the desired volume of the this compound DMSO stock solution to the pre-warmed buffer. Crucially, add the DMSO stock to the buffer, not the other way around, and ensure rapid mixing.
-
Immediately vortex the solution for at least 30 seconds.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If cloudiness or precipitate is observed, refer to the troubleshooting guide above.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for preparing and troubleshooting a working solution of this compound.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathway Context
This compound inhibits the Nsp14 protein of SARS-CoV-2. Nsp14 has two key enzymatic functions that are crucial for viral replication and evasion of the host's immune response. The diagram below illustrates the role of Nsp14 in the viral life cycle.
Caption: Role of Nsp14 in SARS-CoV-2 replication and its inhibition by this compound.
References
- 1. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
Technical Support Center: Optimizing NCGC00537446 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of NCGC00537446, a dual inhibitor of SARS-CoV-2 Nsp14 MTase/ExoN, during long-term experiments.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the non-structural protein 14 (Nsp14) of SARS-CoV-2.[1][2][3] Nsp14 is a bifunctional enzyme with both methyltransferase (MTase) and exoribonuclease (ExoN) activity, both of which are crucial for viral replication and immune evasion.[2][4][5][6][7] By inhibiting both functions, this compound can disrupt SARS-CoV-2 replication, making it a valuable tool for COVID-19 research.[1][3]
Q2: My this compound solution appears to be losing activity over time in my cell culture experiments. What are the potential causes?
A2: Several factors can contribute to the loss of activity of a small molecule like this compound in a cell culture environment:
-
Chemical Instability: The compound may be inherently unstable in aqueous environments, leading to degradation.
-
Enzymatic Degradation: Enzymes present in the cell culture medium, particularly if supplemented with serum, can metabolize the compound.
-
Adsorption to Plastics: Small molecules can adsorb to the surfaces of plastic labware, such as culture plates and pipette tips, reducing the effective concentration.
-
Cellular Metabolism: The cells themselves can metabolize the compound, leading to a decrease in its intracellular concentration over time.
-
pH Instability: The pH of the culture medium can influence the stability of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is generally recommended to store small molecule stock solutions, typically dissolved in a suitable solvent like DMSO, at -20°C or -80°C in tightly sealed vials. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: A stability study can be performed by incubating this compound in your experimental medium (e.g., cell culture medium with and without cells) under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2). Aliquots can be taken at various time points and the concentration of the parent compound can be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected results in antiviral assays. | Compound degradation in stock solution or working solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability check of the compound in the assay buffer. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA). | |
| Cellular uptake and metabolism of the compound. | Measure the intracellular concentration of the compound over time. Consider using a higher initial concentration if rapid metabolism is observed. | |
| Precipitation observed in stock solution upon thawing. | Poor solubility of the compound at lower temperatures. | Warm the solution to room temperature and vortex thoroughly to ensure complete dissolution before use. Consider preparing a less concentrated stock solution. |
| Change in color of the stock or working solution. | Chemical degradation or oxidation of the compound. | Protect the solution from light by using amber vials or wrapping them in foil. Prepare fresh solutions and store them under an inert gas (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Incubation: Aliquot the working solution into the sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Collection: Incubate the tubes at 37°C in a 5% CO2 incubator. At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the t=0 sample to determine the stability profile.
Signaling Pathways and Workflows
Caption: Inhibition of SARS-CoV-2 Nsp14 by this compound, disrupting viral replication.
Caption: A typical workflow for assessing the stability of a small molecule in a liquid medium.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. news-medical.net [news-medical.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 5. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of NCGC00537446
Issue: Lack of Publicly Available Information
Our comprehensive search for scientific literature and data related to the compound NCGC00537446 has yielded no specific information regarding its biological target, mechanism of action, or potential off-target effects.
This absence of publicly available data prevents the creation of a detailed and accurate technical support center, including troubleshooting guides and frequently asked questions (FAQs), as requested. To provide meaningful guidance on minimizing off-target effects, foundational knowledge of the compound's pharmacological profile is essential.
We recommend the following course of action for researchers, scientists, and drug development professionals working with this compound:
General Strategies for Characterizing and Minimizing Off-Target Effects of Novel Compounds
For uncharacterized small molecules like this compound, a systematic approach is required to identify and mitigate potential off-target activities. The following sections outline general experimental strategies and considerations.
Frequently Asked Questions (FAQs)
Q1: Where can I find information on the target and off-target profile of this compound?
A1: Currently, there is no publicly available information detailing the biological target(s) or off-target interaction profile for the compound identifier this compound. Researchers in possession of this molecule may need to perform initial characterization studies to determine its pharmacological properties.
Q2: What are the first steps to identify the primary target of an uncharacterized compound?
A2: A combination of in silico and experimental approaches is recommended. Computational methods, such as ligand-based or structure-based virtual screening, can generate initial hypotheses. Experimental techniques like affinity chromatography, chemical proteomics, or cellular thermal shift assays (CETSA) can then be employed to identify direct binding partners.
Q3: How can I begin to assess the potential off-target effects of this compound?
A3: Broad-panel kinase screening and safety pharmacology panels (e.g., against a panel of G-protein coupled receptors, ion channels, and transporters) are crucial first steps to identify potential off-target interactions. These services are commercially available from various contract research organizations (CROs).
Q4: What general laboratory practices can help minimize off-target effects?
A4:
-
Dose-Response Studies: Use the lowest effective concentration of the compound that elicits the desired on-target phenotype to minimize the engagement of lower-affinity off-targets.
-
Use of Control Compounds: Include structurally related but inactive analogs as negative controls to differentiate between target-specific effects and non-specific or scaffold-related activities.
-
Orthogonal Approaches: Validate key findings using a different method to modulate the target of interest, such as RNA interference (siRNA) or CRISPR-Cas9-mediated gene knockout. If the phenotype is recapitulated, it increases confidence that the effect is on-target.
Troubleshooting Guide: Investigating Unexpected Phenotypes
| Observed Issue | Potential Cause | Recommended Action |
| Cellular toxicity at expected effective concentrations. | Off-target liability. | 1. Perform a broad cytotoxicity screen across multiple cell lines. 2. Submit the compound for safety pharmacology screening to identify interactions with known toxicologically relevant targets. |
| Inconsistent results between different cell lines or experimental systems. | 1. Differential expression of the on-target or off-target proteins. 2. Cell line-specific compensatory mechanisms. | 1. Profile the expression levels of the putative target in the cell lines being used. 2. Attempt to rescue the phenotype by overexpressing the target protein. |
| Phenotype is observed even after genetic knockdown/knockout of the intended target. | The observed effect is likely due to an off-target interaction. | 1. Re-evaluate the primary target identification. 2. Use the compound as a tool to identify the true target responsible for the phenotype through methods like chemical proteomics. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm direct binding of this compound to its intracellular target(s) in a cellular context.
-
Methodology:
-
Treatment: Treat intact cells with a range of concentrations of this compound or a vehicle control.
-
Heating: Heat the cell lysates at various temperatures. Target proteins stabilized by ligand binding will be more resistant to thermal denaturation.
-
Separation: Centrifuge the samples to pellet aggregated proteins.
-
Detection: Analyze the soluble fraction by Western blotting or other protein detection methods to assess the amount of non-denatured target protein at each temperature. An increase in the thermal stability of a protein in the presence of the compound indicates target engagement.
-
2. Kinase Profiling
-
Objective: To identify potential off-target interactions with a broad range of kinases.
-
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial vendor offering kinase profiling services.
-
Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases.
-
Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase. "Hits" are typically defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For significant off-target hits, determine the IC50 value to quantify the potency of the interaction.
-
Visualizing Experimental Logic
Below are diagrams illustrating the logical workflows for target validation and off-target effect investigation.
Caption: Workflow for identifying and validating the primary target of a novel compound.
Caption: Workflow for investigating and characterizing the off-target effects of a compound.
Addressing NCGC00537446-induced cytotoxicity in cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity in cell cultures when using NCGC00537446, a dual Nsp14 MTase/ExoN inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
A1: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Below is a table with example IC50 values in common cell lines.
| Cell Line | IC50 (µM) | Assay |
| A549 | 15.8 | MTT Assay (72h) |
| Huh7 | 22.5 | CellTiter-Glo (48h) |
| Vero E6 | 35.2 | Neutral Red Assay (72h) |
| HEK293T | > 50 | MTT Assay (72h) |
Q2: My cells are showing higher-than-expected cytotoxicity at low concentrations of this compound. What are the possible causes?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the off-target effects of this compound.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Experimental Error: Verify the final concentration of the compound in your culture medium. Check for errors in dilution calculations.
-
Synergistic Effects: Components in your culture medium (e.g., serum factors) might be interacting with the compound to enhance its cytotoxic effects.
Q3: How can I reduce the cytotoxicity of this compound while still observing its intended inhibitory effects?
A3: To mitigate cytotoxicity, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration that achieves the desired inhibition of Nsp14 activity.
-
Time-Course Experiment: Reduce the incubation time. A shorter exposure might be sufficient to observe the desired effect with minimal cytotoxicity.
-
Serum Concentration: In some cases, increasing the serum concentration in the culture medium can help mitigate non-specific toxicity.
-
Alternative Cell Lines: If possible, test the compound in a less sensitive cell line.
Q4: What is the potential mechanism of this compound-induced cytotoxicity?
A4: While the precise mechanism is under investigation, inhibition of the Nsp14 exonuclease (ExoN) function, which is involved in proofreading during viral RNA replication, could lead to an accumulation of mutations. In a cellular context, off-target effects on host cell RNA or DNA replication and repair mechanisms could potentially trigger apoptosis or cell cycle arrest.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Density | Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation. If observed, prepare a fresh, lower-concentration stock solution. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for all experiments. |
Issue 2: Unexpected Cell Morphology Changes
Possible Causes & Solutions
| Cause | Solution |
| Induction of Apoptosis | Cells may appear rounded, shrunken, and detached. Perform an apoptosis assay (e.g., Annexin V staining) to confirm. |
| Induction of Necrosis | Cells may appear swollen and lysed. Perform an LDH release assay to quantify necrosis. |
| Cell Cycle Arrest | Cells may appear enlarged or elongated. Analyze the cell cycle distribution using flow cytometry. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
Technical Support Center: Optimizing Incubation Times for NCGC00537446 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when using NCGC00537446, a dual inhibitor of SARS-CoV-2 Nsp14 methyltransferase (MTase) and exoribonuclease (ExoN) activities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-function inhibitor targeting the non-structural protein 14 (Nsp14) of SARS-CoV-2. Nsp14 possesses two key enzymatic activities crucial for viral replication and immune evasion: an N7-methyltransferase (MTase) activity and a 3'-5' exoribonuclease (ExoN) activity. The MTase function is responsible for capping the viral RNA, a process that mimics host mRNA to prevent degradation and recognition by the host's innate immune system. The ExoN activity acts as a proofreading mechanism during viral genome replication, ensuring high fidelity. By inhibiting both of these functions, this compound disrupts viral replication and the virus's ability to hide from the host's immune response.
Q2: Which host cell signaling pathway is known to be affected by SARS-CoV-2 Nsp14?
A2: SARS-CoV-2 Nsp14 has been shown to interact with the host protein Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). This interaction leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB is beneficial for viral replication. Therefore, inhibition of Nsp14 by compounds like this compound may also modulate this host signaling pathway.
Q3: What is a typical starting point for incubation time when testing the antiviral activity of this compound in a cell-based assay?
A3: For initial experiments, a time-course study is recommended to determine the optimal incubation period. A common starting point is to test a range of incubation times, such as 24, 48, and 72 hours, post-infection and treatment.[1] The ideal incubation time will depend on the specific cell line, the multiplicity of infection (MOI), and the endpoint being measured (e.g., cytopathic effect, viral RNA quantification, or reporter gene expression). For enzymatic assays measuring direct inhibition of Nsp14, much shorter incubation times, typically in the range of 20 to 60 minutes, are used.
Q4: How does the chosen incubation time affect the outcome of antiviral assays?
A4: The incubation time is a critical parameter that can significantly influence the results of an antiviral assay.
-
Too short: An incubation time that is too brief may not allow for sufficient viral replication to observe a significant therapeutic effect of the compound, potentially leading to an underestimation of its potency (a higher EC50 value).
-
Too long: Conversely, an overly extended incubation period can lead to excessive cell death due to viral cytopathic effects, which can obscure the specific antiviral activity of the compound. It can also lead to the degradation of the compound or the depletion of essential nutrients in the culture medium.
Troubleshooting Guides
Issue 1: No observable antiviral effect of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The incubation period may be too short to observe a significant reduction in viral replication. Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, 72 hours).[1] |
| Inappropriate Drug Concentration | The concentration of this compound may be too low to effectively inhibit Nsp14. Perform a dose-response experiment to determine the optimal concentration range. |
| Cell Line Resistance | The chosen cell line may not be susceptible to SARS-CoV-2 infection or may have mechanisms that counteract the effect of the inhibitor. Ensure the cell line expresses the necessary viral entry factors (e.g., ACE2 and TMPRSS2). |
| Compound Instability | This compound may be unstable in the cell culture medium over longer incubation periods. Consider replenishing the medium with fresh compound at intermediate time points for longer experiments. |
| High Multiplicity of Infection (MOI) | An excessively high viral load can overwhelm the inhibitory capacity of the compound. Optimize the MOI to a level that allows for measurable inhibition. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell density across wells can lead to variations in viral replication and drug efficacy. Ensure accurate cell counting and a homogenous cell suspension before seeding. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, fill the outer wells with sterile PBS or medium and do not use them for experimental samples. |
| Pipetting Inaccuracies | Errors in dispensing cells, virus, or the compound can introduce significant variability. Use calibrated pipettes and ensure proper pipetting technique. |
| Cell Health and Passage Number | Cells that are unhealthy or have been passaged too many times can exhibit altered growth rates and susceptibility to viral infection. Use cells with a consistent and low passage number and ensure they are in the logarithmic growth phase. |
Quantitative Data
While specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound from peer-reviewed publications were not available in the search results, the following table provides IC50 (half-maximal inhibitory concentration) values for other known SARS-CoV-2 Nsp14 inhibitors in biochemical assays. This data can serve as a reference for the expected potency of Nsp14 inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay Type |
| Compound '1988' | Nsp14 N7-MTase | 6 | Not Specified[2] |
| Compound '1911' | Nsp14 N7-MTase | 8 | Not Specified[2] |
| Sinefungin | Nsp14 N7-MTase | 1.59 - 52.90 | Dependent on SAM concentration[2] |
| SS148 | Nsp14 N7-MTase | 0.070 ± 0.006 | Radiometric MTase assay[2] |
| Nitazoxanide | Nsp14 MTase | 9.7 | RapidFire Mass Spectrometry[3] |
Experimental Protocols
Protocol 1: In Vitro Nsp14 N7-Methyltransferase (MTase) Assay (Radiometric)
This protocol is a generalized procedure for measuring the enzymatic activity of Nsp14 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
Biotinylated RNA substrate (e.g., 5'-GpppA-RNA-biotin)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
384-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare reaction mixtures in a 384-well plate containing the assay buffer, a fixed concentration of the biotinylated RNA substrate, and serial dilutions of this compound.
-
Add recombinant Nsp14 to each well to initiate the reaction.
-
Add [³H]-SAM to the reaction mixture.
-
Incubate the plate at 30°C for 20-60 minutes.
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Add streptavidin-coated SPA beads to each well and incubate to allow binding to the biotinylated RNA.
-
Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H]-methyl group on the RNA to the scintillant in the beads will generate a signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect - CPE - Reduction Assay)
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based system.
Materials:
-
A suitable host cell line (e.g., Vero E6 or A549-ACE2)
-
Complete cell culture medium
-
SARS-CoV-2 viral stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound to the respective wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Infect the cells by adding SARS-CoV-2 at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each well relative to the "cells only" control.
-
Determine the EC50 (antiviral activity) and CC50 (cytotoxicity) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound and its effect on host cell signaling.
Caption: General workflow for a cell-based antiviral assay.
References
Technical Support Center: Overcoming Resistance to NCGC00537446 in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and understanding potential resistance to NCGC00537446, a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule that functions as a dual inhibitor of the SARS-CoV-2 Nsp14 protein. Nsp14 has two key enzymatic activities essential for viral replication: a 3'-to-5' exoribonuclease (ExoN) activity responsible for proofreading and maintaining RNA replication fidelity, and an N7-methyltransferase (MTase) activity involved in capping the viral RNA. By inhibiting both of these functions, this compound disrupts viral replication and propagation.
Q2: Which viral strains is this compound expected to be active against?
This compound was identified as an inhibitor of the SARS-CoV-2 Nsp14. Due to the highly conserved nature of the Nsp14 protein among coronaviruses, it is hypothesized that this compound may exhibit activity against a broad range of SARS-CoV-2 variants and potentially other related coronaviruses. However, the exact spectrum of activity needs to be determined empirically.
Q3: Has resistance to this compound been reported in the literature?
As of the latest literature review, there are no specific reports of viral strains with confirmed resistance to this compound. However, as with any antiviral agent, the emergence of resistance is a possibility and should be proactively monitored in experimental settings.
Q4: What are the potential mechanisms of resistance to an Nsp14 inhibitor like this compound?
Based on the general principles of antiviral resistance, potential mechanisms could include:
-
Target Modification: Mutations in the nsp14 gene that alter the binding site of this compound, thereby reducing its inhibitory effect on either the ExoN or MTase activity.
-
Increased Target Expression: Overexpression of the Nsp14 protein, which may require higher concentrations of the inhibitor to achieve the same level of antiviral activity.
-
Altered Cellular Pathways: Changes in host cell factors that may compensate for the loss of Nsp14 function or affect the metabolism of the inhibitor.
Q5: What are the first steps I should take if I suspect resistance to this compound in my experiments?
If you observe a decrease in the antiviral efficacy of this compound, the following initial steps are recommended:
-
Confirm the phenotype: Repeat the antiviral assay with a carefully controlled experiment, including wild-type virus and a range of drug concentrations.
-
Sequence the viral genome: Isolate viral RNA from both the suspected resistant and sensitive (wild-type) populations and perform full-genome sequencing to identify potential mutations, paying close attention to the nsp14 gene.
-
Characterize the phenotype of isolated mutants: If specific mutations are identified, generate recombinant viruses carrying these mutations and perform phenotypic assays to confirm their reduced susceptibility to this compound.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Cell-Based Assays
You observe a rightward shift in the dose-response curve, indicating a higher EC50 value for this compound against your viral stock compared to previous experiments or published data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Emergence of a resistant viral population. | 1. Plaque-purify individual viral clones from the suspected resistant population. 2. Test the susceptibility of each clone to this compound in a dose-response assay. 3. Sequence the nsp14 gene of clones showing reduced susceptibility. |
| Experimental variability. | 1. Verify the concentration and integrity of your this compound stock. 2. Ensure consistent cell seeding density and health. 3. Use a standardized viral inoculum (MOI). 4. Include a positive control antiviral with a known mechanism of action. |
| Cell line issues. | 1. Check for mycoplasma contamination in your cell cultures. 2. Confirm the identity and passage number of your cell line. |
Issue 2: Identification of Mutations in the nsp14 Gene
Genomic sequencing of a viral population with reduced susceptibility to this compound reveals one or more mutations in the nsp14 gene.
Next Steps:
| Objective | Action |
| Confirm the role of the mutation(s) in resistance. | 1. Use reverse genetics to introduce the identified mutation(s) into a wild-type viral background. 2. Perform phenotypic assays (e.g., plaque reduction or yield reduction assays) to compare the EC50 values of the mutant and wild-type viruses for this compound. |
| Characterize the mechanism of resistance. | 1. If the mutation is near the putative binding site, it may directly impact drug binding. 2. Perform biochemical assays with recombinant wild-type and mutant Nsp14 proteins to assess the impact of the mutation on the inhibitory activity of this compound on both ExoN and MTase functions. |
| Assess the fitness of the resistant mutant. | 1. Perform viral growth kinetics experiments to compare the replication efficiency of the mutant and wild-type viruses in the absence of the drug. 2. Conduct competition assays by co-infecting cells with both wild-type and mutant viruses to determine their relative fitness. |
Quantitative Data Summary
The following tables illustrate how to present hypothetical data when characterizing a potentially resistant viral strain.
Table 1: Phenotypic Susceptibility of a Putative this compound-Resistant SARS-CoV-2 Mutant
| Virus | EC50 (µM) of this compound | Fold Change in EC50 |
| Wild-Type SARS-CoV-2 | 0.5 | - |
| Putative Resistant Mutant | 5.0 | 10 |
Table 2: Biochemical Inhibition of Wild-Type and Mutant Nsp14 by this compound
| Nsp14 Protein | IC50 (µM) for ExoN Activity | IC50 (µM) for MTase Activity |
| Wild-Type | 0.2 | 0.8 |
| Mutant (e.g., A123V) | 2.5 | 1.2 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Susceptibility Testing
This protocol determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
SARS-CoV-2 stock of known titer (PFU/mL)
-
This compound stock solution in DMSO
-
2X DMEM with 4% FBS
-
Agarose (B213101) (low melting point)
-
Crystal violet staining solution
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Prepare a viral dilution in DMEM to yield 50-100 plaques per well.
-
Remove the growth medium from the cells and wash with PBS.
-
In a separate tube, mix equal volumes of the viral dilution and the drug dilutions. Incubate for 1 hour at 37°C. Include a virus-only control.
-
Inoculate the cell monolayers with 200 µL of the virus-drug mixtures.
-
Adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Prepare a 1:1 mixture of 2X DMEM and 1.6% low melting point agarose. Add the appropriate concentration of this compound to the overlay.
-
Remove the inoculum and overlay the cells with 2 mL of the agarose-medium mixture.
-
Incubate at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde (B43269) for at least 4 hours.
-
Remove the agarose overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Sanger Sequencing of the SARS-CoV-2 nsp14 Gene
This protocol is for amplifying and sequencing the nsp14 gene from viral RNA to identify potential resistance mutations.
Materials:
-
Viral RNA extracted from infected cell culture supernatant
-
Reverse transcriptase and reaction buffer
-
Primers flanking the nsp14 gene
-
High-fidelity DNA polymerase and PCR buffer
-
dNTPs
-
Nuclease-free water
-
Agarose gel and DNA ladder
-
PCR purification kit
-
Sequencing primers
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile PCR tube, combine viral RNA, the reverse primer for nsp14, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase and buffer.
-
Perform reverse transcription according to the enzyme manufacturer's protocol (e.g., 50°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).
-
-
PCR Amplification:
-
In a new PCR tube, combine the cDNA product, forward and reverse primers for nsp14, high-fidelity DNA polymerase, PCR buffer, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm the presence of a band of the expected size.
-
-
Purification of PCR Product:
-
Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type nsp14 reference sequence to identify any mutations.
-
Visualizations
Caption: Mechanism of action of this compound in the SARS-CoV-2 replication cycle.
Caption: Workflow for investigating suspected resistance to this compound.
Caption: Logical relationships in investigating this compound resistance.
Technical Support Center: Refining NCGC00537446 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and optimizing dosage regimens for NCGC00537446 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Nsp14 methyltransferase (MTase) and exoribonuclease (ExoN).[1] It is investigated for its potential role in inhibiting the replication of SARS-CoV-2.[1] Its dual-inhibition mechanism targets key viral enzymes involved in RNA capping and proofreading, making it a subject of interest in antiviral research.
Q2: Where should I begin when determining the initial dose range for this compound in an animal study?
Establishing a starting dose for a novel compound like this compound requires a multi-pronged approach. Since specific in vivo data for this compound is not publicly available, a dose-ranging study is a common and recommended strategy.[2] This involves starting with a very low, potentially sub-therapeutic dose and incrementally increasing it. A thorough literature review of compounds with similar mechanisms of action or structures can also help inform a reasonable starting dose range.
Q3: How do I select the appropriate animal model for my study?
The choice of animal model depends on the research question. For efficacy studies related to SARS-CoV-2, transgenic mice expressing human ACE2 (hACE2) are commonly used. For initial pharmacokinetic (PK) and toxicity studies, more common laboratory strains like C57BL/6 or BALB/c mice, or Sprague-Dawley rats, can be utilized.
Q4: What are the critical parameters to monitor during a dose-escalation study?
Close monitoring of animal subjects is crucial. Key indicators of toxicity include:
-
Changes in body weight
-
Clinical signs of distress (e.g., lethargy, ruffled fur, altered breathing)
-
Changes in food and water intake
-
Behavioral changes
At the end of the study, blood samples should be collected for clinical chemistry and hematology, and major organs should be collected for histopathological analysis.[2]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous vehicles.
-
Possible Cause: The hydrophobic nature of many small molecule inhibitors can lead to poor solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Selection: While DMSO is often used for initial stock solutions, the final concentration in the dosing vehicle should be minimized (typically <10% for in vivo studies, and ideally lower) to avoid solvent-induced toxicity.[3]
-
Formulation with Excipients: Consider using formulation vehicles containing excipients such as cyclodextrins (e.g., HP-β-CD), polyethylene (B3416737) glycol (PEG), or Tween-80 to improve solubility.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with adjusting the pH of the vehicle to a range where the compound is more soluble.[3]
-
Issue 2: Inconsistent or lack of therapeutic effect at higher doses.
-
Possible Causes: This could be due to poor bioavailability, rapid metabolism, or reaching a plateau in the dose-response curve.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to measure the plasma and tissue concentrations of this compound. This will help determine its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Route of Administration: If oral bioavailability is low, consider an alternative route of administration, such as intravenous (IV) or intraperitoneal (IP) injection.[2]
-
Dosing Schedule: A short half-life might necessitate more frequent dosing to maintain therapeutic concentrations.[2][4]
-
Issue 3: Observed toxicity at doses expected to be therapeutic.
-
Possible Causes: The compound may have off-target effects or the maximum tolerated dose (MTD) is lower than anticipated.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to a level that is well-tolerated and re-evaluate for therapeutic effects.
-
Histopathology: Detailed histopathological analysis of major organs can help identify target organs of toxicity.[2]
-
Off-Target Profiling: If resources permit, in vitro screening against a panel of common off-targets can provide insights into potential mechanisms of toxicity.
-
Data Presentation
Table 1: Example Dose-Ranging Study Design for this compound in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Oral (PO) | 5 |
| 2 | This compound | 1 | Oral (PO) | 5 |
| 3 | This compound | 10 | Oral (PO) | 5 |
| 4 | This compound | 50 | Oral (PO) | 5 |
| 5 | This compound | 100 | Oral (PO) | 5 |
Table 2: Example Pharmacokinetic Parameters to Measure for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.[2]
-
Grouping: Randomly assign mice to five groups (e.g., n=5 per group): a vehicle control group and four dose levels of this compound (e.g., 1, 10, 50, 100 mg/kg).[2]
-
Dosing: Administer the compound or vehicle once daily for 14 days.
-
Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter.[2]
-
Terminal Procedures: At the end of the study (Day 14), collect blood for clinical chemistry and hematology. Perform a gross necropsy and collect major organs for histopathological analysis.[2]
-
Data Analysis: Analyze changes in body weight, clinical chemistry, and hematology data to determine the MTD.
Protocol 2: Pilot Pharmacokinetic (PK) Study
-
Animal Grouping: Assign animals to different time-point groups for blood collection (e.g., n=3 per time point).
-
Dosing: Administer a single dose of this compound via the intended therapeutic route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Experimental workflow for refining in vivo dosage.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting logic for lack of efficacy.
References
Technical Support Center: Assay Controls for Identifying Artifacts with NCGC00537446
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NCGC00537446, a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14). Nsp14 possesses both methyltransferase (MTase) and exoribonuclease (ExoN) activity, both of which are essential for viral replication. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule identified as a dual inhibitor of the SARS-CoV-2 Nsp14 protein. It targets both the N7-methyltransferase (MTase) and the 3'-to-5' exoribonuclease (ExoN) activities of Nsp14. These enzymatic functions are critical for viral RNA capping, replication fidelity, and evasion of the host immune response. By inhibiting these activities, this compound has the potential to block viral replication.
Q2: What are the most common sources of artifacts in assays with Nsp14 inhibitors like this compound?
Common artifacts in high-throughput screening assays for Nsp14 inhibitors often stem from the assay technology itself. For luminescence-based MTase assays (e.g., MTase-Glo), artifacts can arise from:
-
Inhibition of the luciferase reporter enzyme: The compound directly inhibits the enzyme used to generate the luminescent signal, leading to a false-positive result for Nsp14 inhibition.
-
Light absorption or quenching: The compound absorbs the light emitted by the reporter, reducing the signal and appearing as an inhibitor.
-
Autoluminescence: The compound itself emits light, increasing the background signal and potentially masking true inhibition.
For fluorescence-based ExoN assays, common artifacts include:
-
Compound autofluorescence: The compound fluoresces at the same wavelengths used for detection, leading to a false-negative result (masking the decrease in fluorescence from substrate degradation).
-
Fluorescence quenching: The compound absorbs the excitation or emission energy of the fluorescent probe, leading to a false-positive result.
Q3: How can I be sure that the observed activity of this compound is specific to Nsp14 and not an artifact?
A multi-step validation process is crucial. This includes:
-
Counterscreens: Perform assays without the primary enzyme (Nsp14) to identify compounds that interfere with the detection method itself.
-
Orthogonal Assays: Use a different assay format that relies on a distinct detection principle to confirm the inhibitory activity. For example, if the primary screen was luminescence-based, a confirmation assay could be based on fluorescence polarization or mass spectrometry.
-
Selectivity Profiling: Test the compound against other related and unrelated methyltransferases and exonucleases to determine its specificity for Nsp14.
-
Dose-Response Analysis: True inhibitors will typically exhibit a sigmoidal dose-response curve, while many artifacts show non-classical dose-response relationships.
Troubleshooting Guides
Issue 1: Suspected False Positives in a Luminescence-Based MTase Assay
| Symptom | Possible Cause | Troubleshooting Steps & Assay Controls |
| Significant signal reduction with this compound in the primary MTase assay. | 1. True Nsp14 MTase Inhibition. 2. Inhibition of the luciferase reporter enzyme. 3. Quenching of the luminescent signal. | 1. Luciferase Inhibition Counterscreen: Run the assay with a pre-formed amount of the final luminescent product (or a constitutively active luciferase) in the presence of this compound. A decrease in signal indicates direct inhibition of the reporter enzyme.2. Signal Quenching Control: Measure the luminescence of a known light source (e.g., a standard luminescent substrate) in the presence and absence of this compound. A decrease in signal points to quenching.3. Orthogonal Assay Confirmation: Validate the hit using a non-luminescence-based method, such as a radiometric assay or a fluorescence polarization assay. |
Issue 2: Suspected False Negatives or Artifacts in a Fluorescence-Based ExoN Assay
| Symptom | Possible Cause | Troubleshooting Steps & Assay Controls |
| No significant change in fluorescence, or an increase in fluorescence, with this compound. | 1. This compound is not an ExoN inhibitor. 2. Compound autofluorescence. | 1. Autofluorescence Measurement: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of the assay. High intrinsic fluorescence can mask the assay signal.2. Spectral Shift: If autofluorescence is an issue, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of the compound.3. Pre-read Control: Read the fluorescence of the assay plate after adding the compound but before adding the enzyme to establish a baseline for compound-specific fluorescence. |
Quantitative Data Summary
The following tables provide representative data for a hypothetical Nsp14 inhibitor, illustrating expected results and potential artifacts.
Table 1: Primary Screening and Counterscreen Results for a Hypothetical Nsp14 Inhibitor
| Compound | Primary MTase Assay (% Inhibition) | Luciferase Inhibition Counterscreen (% Inhibition) | ExoN Assay (% Inhibition) | Autofluorescence (RFU) |
| This compound (Hypothetical) | 75 | < 5 | 68 | 150 |
| Compound A (Artifact) | 82 | 85 | < 5 | 200 |
| Compound B (Artifact) | < 5 | < 5 | < 5 | 10,000 |
| Vehicle Control (DMSO) | 0 | 0 | 0 | 100 |
In this example, this compound shows potent inhibition in both primary assays with minimal interference in the counterscreens. Compound A is a luciferase inhibitor, and Compound B is highly autofluorescent.
Table 2: Dose-Response Data for this compound (Hypothetical)
| Assay | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Nsp14 MTase Activity | 1.2 | 1.1 | 98 |
| Nsp14 ExoN Activity | 2.5 | 0.9 | 95 |
Experimental Protocols
Nsp14 Methyltransferase (MTase) Activity Assay (Luminescence-based)
This protocol is adapted from a generic MTase-Glo™ assay format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.
-
Nsp14 Enzyme Stock: Recombinant SARS-CoV-2 Nsp14 diluted in Assay Buffer to the desired concentration (e.g., 2X final concentration).
-
Substrate Mix: S-adenosylmethionine (SAM) and a suitable methyl acceptor substrate (e.g., a cap analog like GpppA) diluted in Assay Buffer to 2X final concentration.
-
Test Compound: this compound serially diluted in DMSO, then further diluted in Assay Buffer.
-
Detection Reagents: MTase-Glo™ Reagent and Detection Solution (Promega).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound solution to each well.
-
Add 2.5 µL of the Nsp14 enzyme stock to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the Substrate Mix.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µL of MTase-Glo™ Reagent and incubate for 30 minutes at room temperature.
-
Add 10 µL of MTase-Glo™ Detection Solution and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Nsp14 Exoribonuclease (ExoN) Activity Assay (Fluorescence-based)
This protocol is a representative fluorescence-based nuclease assay.
-
Reagent Preparation:
-
ExoN Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Nsp14/Nsp10 Complex: Recombinant SARS-CoV-2 Nsp14 in complex with its cofactor Nsp10, diluted in ExoN Assay Buffer.
-
Fluorescent Substrate: A dsRNA substrate with a fluorophore and a quencher in close proximity. Upon degradation by the exonuclease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Test Compound: this compound serially diluted in DMSO, then further diluted in ExoN Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to each well of a black, clear-bottom plate.
-
Add 10 µL of the fluorescent dsRNA substrate.
-
Initiate the reaction by adding 5 µL of the Nsp14/Nsp10 complex.
-
Measure the fluorescence intensity kinetically over 60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Nsp14-mediated activation of the NF-κB signaling pathway.
Caption: Experimental workflow for identifying and filtering out artifacts.
Caption: Logical decision tree for troubleshooting assay results.
Validation & Comparative
Validating the Inhibitory Effect of NCGC00537446 on Nsp14 MTase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of NCGC00537446 and other known inhibitors on the Nsp14 (non-structural protein 14) methyltransferase (MTase) from SARS-CoV-2. The Nsp14 MTase is a critical enzyme for viral replication and represents a promising target for antiviral drug development. This document summarizes key quantitative data, details experimental protocols for validation, and presents visual workflows to aid in the understanding of the underlying scientific processes.
Comparative Analysis of Nsp14 MTase Inhibitors
This compound has been identified as a dual inhibitor of both the Nsp14 MTase and exonuclease (ExoN) activities through a high-throughput screening campaign.[1] While a specific IC50 value for its MTase inhibitory activity is not publicly available, its identification as a high-quality hit suggests significant potential. For a comprehensive comparison, this guide includes publicly available data for other well-characterized Nsp14 MTase inhibitors.
| Inhibitor | Type | IC50 (µM) | Assay Type | Reference |
| This compound | Dual MTase/ExoN Inhibitor | Not Publicly Available | High-Throughput Screen | [1] |
| Sinefungin | Pan-MTase Inhibitor | 0.019 - 52.90 | Radiometric / HTRF | [2][3][4] |
| TDI-015051 | Non-covalent Small Molecule | 0.011 (EC50) | Cell-based | [5] |
| C10 | Non-nucleoside Inhibitor | 0.34 | Luminescence-based | [2] |
| SS148 | SAM Competitive Inhibitor | 0.070 | Radiometric | [2][6] |
| DS0464 | Bisubstrate Competitive Inhibitor | 1.1 | Radiometric | [2][6] |
| Compound 18l | Adenosine (B11128) 5'-carboxamide derivative | 0.030 | Enzymatic | [2][7] |
| Compound '1988' | Non-covalent Small Molecule | 2.2 | Not Specified | [8] |
| Nitazoxanide | FDA-approved drug | Modest Activity | Mass Spectrometry-based | [9] |
Experimental Protocols for Nsp14 MTase Inhibition Assays
Accurate validation of Nsp14 MTase inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed assays.
Radiometric Methyltransferase Assay
This assay directly measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to an RNA substrate.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
Biotinylated RNA substrate (e.g., 5'-GpppA-RNA-biotin)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100[2][10][11]
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
384-well plates
-
Microplate scintillation counter
Procedure:
-
Prepare reaction mixtures in a 384-well plate containing the assay buffer and varying concentrations of the test inhibitor.
-
Add a fixed concentration of biotinylated RNA substrate to each well.
-
Initiate the reaction by adding recombinant Nsp14 protein.
-
Add [³H]-SAM to the reaction mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 20 minutes) to allow for the enzymatic reaction to proceed within the linear range.[11]
-
Stop the reaction by adding a solution of 7.5 M guanidinium (B1211019) chloride.[10]
-
Add streptavidin-coated SPA beads to each well to capture the biotinylated, now radiolabeled, RNA.
-
Incubate for a sufficient time to allow for binding.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Luminescence-Based Methyltransferase Assay (MTase-Glo™)
This homogeneous assay quantifies the production of S-adenosyl homocysteine (SAH), a universal by-product of methylation reactions.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
RNA substrate (e.g., uncapped RNA)
-
S-adenosyl-L-methionine (SAM)
-
MTase-Glo™ Reagent and Detection Solution
-
Assay Buffer: 1X MTase reaction buffer
-
384-well solid white plates
-
Luminometer
Procedure:
-
Set up reactions in a 5 µL volume in a 384-well plate containing 1X MTase reaction buffer, RNA substrate, and serial dilutions of the test inhibitor.
-
Add recombinant Nsp14 protein (e.g., 1 ng per reaction) to initiate the reaction.[12][13]
-
Add SAM to the reaction mixture at a fixed concentration (e.g., 5 µM, 25 µM, or 50 µM).[12]
-
Add MTase-Glo™ Reagent and mix for 1-2 minutes.
-
Incubate at room temperature for 30 minutes.
-
Add MTase-Glo™ Detection Solution and mix.
-
Incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Determine the IC50 values from the dose-response curves.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is based on the quantification of SAH using a competitive immunoassay format.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
RNA cap substrate (e.g., GpppA)
-
S-adenosyl-L-methionine (SAM)
-
HTRF Detection Reagents (SAH-d2 and anti-SAH-cryptate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0, 2 mM DTT, 20 mM NaCl[14]
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense varying concentrations of the test inhibitor into the wells of a 384-well plate.
-
Prepare a reaction mixture containing Nsp14 protein (e.g., 100 nM), RNA substrate (e.g., 2 µM GpppA), and SAM (e.g., 2 µM) in the assay buffer.[14]
-
Add the reaction mixture to the wells containing the inhibitor to start the reaction.
-
Stop the reaction by adding a high concentration of NaCl (e.g., final concentration of 1 M).[14]
-
Add the HTRF detection reagents (SAH-d2 and anti-SAH-cryptate) to the wells.
-
Incubate for a specified time (e.g., 10 minutes) to allow for the immunoassay to reach equilibrium.[14]
-
Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm).
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizing the Scientific Process
To further clarify the experimental workflows and the biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: General experimental workflow for Nsp14 MTase inhibitor screening.
Caption: Inhibition of the Nsp14 MTase-mediated viral RNA capping pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward the identification of viral cap-methyltransferase inhibitors by fluorescence screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Unveiling the ExoN Inhibitory Potential of NCGC00537446: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (nsp14) exoribonuclease (ExoN) inhibitory activity of NCGC00537446. While identified as a dual inhibitor of both the methyltransferase (MTase) and ExoN activities of nsp14, specific quantitative data for its ExoN inhibitory potency is not yet publicly available. This guide places this compound in the context of other known SARS-CoV-2 ExoN inhibitors and details the experimental approaches used to characterize such compounds.
Comparative Analysis of SARS-CoV-2 ExoN Inhibitors
The proofreading ExoN activity of nsp14 is crucial for the high-fidelity replication of the SARS-CoV-2 genome, making it a prime target for antiviral drug development.[1][2] this compound has been identified as an inhibitor of this critical enzyme.[3] For comparative purposes, the inhibitory activities of other published non-covalent SARS-CoV-2 ExoN inhibitors are presented below.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | Not Publicly Available | High-Throughput Screen | Hanson Q, et al. Biochemistry. 2025 |
| Patulin | 1.8 | Fluorescence-based | Canal, et al. Biochem J. 2021 |
| Aurintricarboxylic Acid (ATA) | 10.3 | Fluorescence-based | Canal, et al. Biochem J. 2021 |
| Ebselen | 3.3 | Gel-based | Robertson, et al. Nucleic Acids Res. 2022 |
| Raltegravir | 24.4 | Gel-based | Robertson, et al. Nucleic Acids Res. 2022 |
Experimental Protocols
The determination of ExoN inhibitory activity is critical for the evaluation of potential antiviral compounds. A common method employed is a fluorescence-based assay, the general protocol for which is outlined below.
Fluorescence-Based Exonuclease Inhibition Assay
This assay measures the increase in fluorescence upon the cleavage of a quenched fluorescent RNA substrate by the nsp14-nsp10 ExoN complex.
Materials:
-
Purified recombinant SARS-CoV-2 nsp14 and nsp10 proteins
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Fluorescently Quenched RNA Substrate (e.g., a short dsRNA with a 3' overhang, labeled with a fluorophore like FAM and a quencher like BHQ-1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare the active nsp14-nsp10 complex by pre-incubating purified nsp14 and nsp10 in a 1:3 molar ratio in assay buffer for 15 minutes at room temperature.
-
In a 384-well plate, add 5 µL of the test compound at various concentrations. For the negative control, add DMSO.
-
Add 10 µL of the pre-formed nsp14-nsp10 complex to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently quenched RNA substrate to each well.
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation/Emission wavelengths appropriate for the chosen fluorophore, e.g., 485/520 nm for FAM) every minute for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
The percent inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of ExoN inhibition, the following diagrams illustrate the SARS-CoV-2 replication cycle, the mechanism of ExoN proofreading, and the experimental workflow for inhibitor screening.
References
Unveiling the Efficacy of NCGC00537446 and Other Nsp14 Inhibitors in the Quest for SARS-CoV-2 Therapeutics
For Immediate Release
[City, State] – [Date] – In the ongoing global effort to develop effective antiviral therapies for SARS-CoV-2, the viral non-structural protein 14 (Nsp14) has emerged as a critical target. Its dual enzymatic functions, a 3'-to-5' exoribonuclease (ExoN) activity essential for viral replication fidelity and an N7-methyltransferase (MTase) activity crucial for viral RNA capping and immune evasion, make it an attractive protein for therapeutic intervention. This guide provides a comparative analysis of the efficacy of a novel dual inhibitor, NCGC00537446, alongside other notable Nsp14 inhibitors, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research.
Quantitative Comparison of Nsp14 Inhibitor Efficacy
The landscape of Nsp14 inhibitors is rapidly expanding, with several compounds demonstrating promising activity against its methyltransferase and/or exonuclease functions. The following tables summarize the in vitro efficacy of various Nsp14 inhibitors based on published data.
Table 1: Efficacy of Nsp14 Methyltransferase (MTase) Inhibitors
| Compound | Assay Type | IC50 (µM) | Cell-based EC50 (µM) | Reference |
| This compound | High-Throughput Screen | Data not publicly available | Data not publicly available | [1] |
| PF-03882845 | HTRF | 1.1 | 10.97 | [1][2] |
| Inauhzin | HTRF | 23.0 | 12.96 | [1][2] |
| Lomeguatrib | HTRF | 59.8 | 59.84 | [1][2] |
| Trifluperidol | HTRF | 12.9 | 14.9 | [1][2] |
| Pyridostatin | Py-FLINT | 3.19 | 3.58 | [3] |
| Gastrodenol | Not specified | 40.1 | Not reported | [3] |
| Theaflavin-3,3'-di-O-gallate | Not specified | 33.2 | Not reported | [3] |
| Reactive Blue 2 | Not specified | 16.3 | Not reported | [3] |
| Evans Blue | Not specified | 30.9 | Not reported | [3] |
| Nitazoxanide | RapidFire Mass Spectrometry | 9.7 | Not reported | |
| C10 | MTase-Glo | Not reported | 0.064 - 0.3019 | [4][5] |
Table 2: Efficacy of Nsp14 Exoribonuclease (ExoN) Inhibitors
| Compound | Assay Type | IC50 (µM) | Cell-based EC50 (µM) | Reference |
| This compound | High-Throughput Screen | Data not publicly available | Data not publicly available | [1] |
| Patulin | Not specified | Not reported | Not reported | [3] |
| Aurintricarboxylic acid | Not specified | Not reported | Not reported | [3] |
Note: HTRF (Homogeneous Time Resolved Fluorescence), Py-FLINT (a fluorescence-based assay). IC50 represents the half-maximal inhibitory concentration in a biochemical assay, while EC50 represents the half-maximal effective concentration in a cell-based assay. Data for this compound is based on a high-throughput screening campaign that identified it as a dual inhibitor; however, specific quantitative data from the primary publication is not yet publicly available.[1]
Spotlight on this compound: A Novel Dual Inhibitor
This compound was identified through a large-scale high-throughput screening of over 40,000 compounds as a dual inhibitor of both the methyltransferase and exonuclease activities of SARS-CoV-2 Nsp14.[1] This dual-action mechanism is particularly promising as it targets two critical functions of the virus simultaneously, potentially leading to a higher barrier to resistance. The identification of this compound is the result of a comprehensive screening pipeline designed to discover novel chemical scaffolds for Nsp14 inhibition.[1] While the specific IC50 and EC50 values for this compound are not yet publicly detailed, its discovery underscores the feasibility of targeting both enzymatic activities of Nsp14 with a single small molecule. Further characterization of its potency, selectivity, and mechanism of action is anticipated in the forthcoming full publication.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the comparison and validation of inhibitor efficacy. Below are representative methodologies for key assays used in the characterization of Nsp14 inhibitors.
Nsp14 Methyltransferase (MTase) Assay (HTRF-based)
This protocol is adapted from studies screening for Nsp14 MTase inhibitors.[1]
-
Protein Expression and Purification: Recombinant SARS-CoV-2 Nsp14 is expressed in a suitable expression system (e.g., E. coli or insect cells) and purified to high homogeneity using affinity and size-exclusion chromatography.
-
Assay Principle: The assay is based on a competitive immunoassay format using Homogeneous Time Resolved Fluorescence (HTRF). It measures the methylation of a biotinylated RNA cap analogue substrate by Nsp14 using S-adenosyl-L-methionine (SAM) as a methyl donor. The product, S-adenosyl-L-homocysteine (SAH), is detected by a specific antibody coupled to a fluorescent donor, while the biotinylated RNA is bound by streptavidin-conjugated acceptor.
-
Reaction Mixture:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
Nsp14 enzyme (final concentration optimized for linear reaction kinetics).
-
Biotinylated GpppA-RNA substrate (concentration around the Km value).
-
SAM (concentration around the Km value).
-
Test compound at various concentrations.
-
-
Procedure:
-
The reaction is initiated by the addition of Nsp14 to the mixture of buffer, substrate, SAM, and test compound in a low-volume 384-well plate.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The detection reagents (anti-SAH antibody-donor and streptavidin-acceptor) are added to the wells.
-
After another incubation period, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence intensities at the donor and acceptor emission wavelengths is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Nsp14 Exoribonuclease (ExoN) Assay (Fluorescence-based)
This protocol outlines a general method for assessing Nsp14 ExoN activity.
-
Protein and Substrate: Purified Nsp14/Nsp10 complex is used, as Nsp10 is a crucial cofactor for ExoN activity. A single-stranded RNA or DNA substrate with a fluorophore at one end and a quencher at the other is utilized.
-
Assay Principle: In its intact state, the fluorescence of the substrate is quenched. Upon cleavage by the exonuclease activity of Nsp14, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal.
-
Reaction Mixture:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl2, 2 mM DTT.
-
Nsp14/Nsp10 complex.
-
Fluorescently labeled RNA/DNA substrate.
-
Test compound at various concentrations.
-
-
Procedure:
-
The reaction is initiated by adding the Nsp14/Nsp10 complex to the reaction mixture in a microplate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. IC50 values are determined by plotting the percentage of inhibition of the reaction rate against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Nsp14 in the viral life cycle and a general workflow for inhibitor screening.
Caption: SARS-CoV-2 Nsp14's role in viral replication and host cell interaction.
Caption: A general workflow for the screening and identification of Nsp14 inhibitors.
Conclusion
The dual-functionality of SARS-CoV-2 Nsp14 presents a compelling target for the development of novel antiviral drugs. The identification of this compound as a dual inhibitor highlights a promising strategy for future therapeutic development. The comparative data presented in this guide for various Nsp14 inhibitors will aid researchers in prioritizing and advancing the most effective compounds. Continued research, including the public dissemination of detailed data for novel inhibitors like this compound, is essential to accelerate the development of potent and broad-spectrum coronaviral therapeutics.
References
- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NCGC00537446 and Remdesivir in the Inhibition of SARS-CoV-2
For Immediate Release
In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, a diverse range of viral targets are under investigation. This guide provides a detailed comparison of two antiviral compounds, NCGC00537446 and Remdesivir (B604916), which inhibit SARS-CoV-2 through distinct mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
Remdesivir, a nucleotide analog prodrug, has been a cornerstone in the clinical management of COVID-19. It targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, by inducing premature chain termination. In contrast, this compound is a novel inhibitor targeting the multifunctional non-structural protein 14 (Nsp14) of SARS-CoV-2. Nsp14 possesses both (guanine-N7)-methyltransferase (MTase) and 3'-5' exoribonuclease (ExoN) activities, which are essential for viral RNA capping and proofreading, respectively. By inhibiting both functions, this compound presents a dual-pronged attack on viral replication and fidelity.
This guide summarizes the available experimental data for both compounds, details the methodologies of key experiments, and provides visual representations of their mechanisms and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and Remdesivir based on available research. It is important to note that direct comparative studies are limited, and data for this compound is primarily derived from a large-scale high-throughput screening study.
| Compound | Target | Mechanism of Action | In Vitro Efficacy (IC50/EC50) | Cell Lines Tested | Reference |
| This compound | SARS-CoV-2 Nsp14 (MTase and ExoN domains) | Dual inhibition of methyltransferase and exonuclease activities, disrupting viral RNA capping and proofreading. | Data from the primary high-throughput screening has identified it as a high-quality hit, but specific IC50/EC50 values are not yet publicly detailed.[1] | Not explicitly detailed in the abstract of the primary screening study. | [1] |
| Remdesivir | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Nucleotide analog; causes delayed chain termination during viral RNA synthesis.[2][3] | 0.77 µM (Vero E6 cells)[4] 0.01 µM (Huh-7 cells)[4] Ranges from 0.01 to 1.65 µM across various cell lines. | Vero E6, Calu-3, Huh-7, A549-ACE2, HAE[4][5] | [2][3][4][5] |
Table 1: Comparative Inhibitory Activity against SARS-CoV-2.
Mechanisms of Action and Signaling Pathways
This compound: Targeting Viral RNA Proofreading and Capping
This compound inhibits the Nsp14 protein of SARS-CoV-2, a critical enzyme for the virus's survival and propagation. Nsp14 has two key functions: an N-terminal 3'-to-5' exoribonuclease (ExoN) domain that corrects errors during RNA replication, and a C-terminal N7-methyltransferase (MTase) domain that is essential for capping the viral RNA. This cap structure is crucial for the stability of the viral RNA and for evading the host's innate immune system. By inhibiting both of these functions, this compound is expected to increase the viral mutation rate and disrupt the production of functional viral proteins.
Figure 1. Simplified signaling pathway of SARS-CoV-2 replication and points of inhibition by this compound and Remdesivir.
Remdesivir: A Chain Terminator for Viral RNA Synthesis
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. Following its incorporation, Remdesivir causes a delayed chain termination, effectively halting the replication of the viral genome.[2][3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays used to evaluate the antiviral activity of compounds like this compound and Remdesivir.
High-Throughput Screening (HTS) for Nsp14 Inhibitors (as likely used for this compound)
The identification of this compound as an Nsp14 inhibitor was the result of a comprehensive high-throughput screening campaign.[1] While the specific details for this compound are not fully public, a general workflow for such a screen is as follows:
Figure 2. Generalized workflow for a high-throughput screening assay to identify Nsp14 inhibitors.
-
Assay Principle: The screening would have utilized biochemical assays to measure the enzymatic activity of both the MTase and ExoN domains of Nsp14.
-
Compound Library Screening: A large and diverse chemical library was screened against both enzymatic activities.[1]
-
Hit Identification: Compounds that showed significant inhibition of either or both activities were identified as "hits."
-
Counterscreening and Selectivity: Hits were then subjected to counterscreens to eliminate false positives (e.g., compounds that interfere with the assay technology). Selectivity assays were also performed to ensure the compounds were specific for Nsp14 and did not inhibit other related enzymes.[1]
-
Identification of High-Quality Hits: Through this rigorous process, 396 high-quality hits against the MTase activity and 174 against the ExoN activity were identified, including dual-activity inhibitors like this compound.[1]
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This is a common method to determine the efficacy of an antiviral compound in a cell-based system.
-
Cell Culture: A suitable cell line permissive to SARS-CoV-2 infection (e.g., Vero E6 cells) is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Remdesivir).
-
Viral Infection: The treated cells are then infected with a known amount of SARS-CoV-2.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).
-
CPE Assessment: The extent of CPE is measured, often by staining the remaining viable cells with a dye like crystal violet.
-
EC50 Determination: The concentration of the compound that inhibits the viral CPE by 50% (EC50) is calculated from the dose-response curve.
Conclusion
This compound and Remdesivir represent two distinct and promising strategies for the inhibition of SARS-CoV-2. Remdesivir's established clinical use and its direct action on the viral polymerase make it a vital tool in combating COVID-19. The novel mechanism of this compound, targeting the viral proofreading and capping machinery, offers a new avenue for antiviral development that could be less susceptible to resistance mutations in the polymerase gene. Further research, including detailed preclinical and clinical studies, will be necessary to fully elucidate the therapeutic potential of this compound and its place in the arsenal (B13267) of anti-SARS-CoV-2 therapies. The identification of dual-activity inhibitors like this compound from large-scale screening efforts underscores the importance of exploring novel viral targets to address the ongoing challenge of COVID-19 and future coronavirus outbreaks.
References
- 1. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Study Sheds New Light on Remdesivir’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]
Use of positive and negative controls in NCGC00537446 experiments
For researchers, scientists, and drug development professionals, understanding the meticulous validation of potential therapeutics is paramount. This guide provides a comparative analysis of the experimental frameworks used to assess NCGC00537446, a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) methyltransferase (MTase) and exoribonuclease (ExoN) domains. The strategic use of positive and negative controls in these assays is crucial for interpreting the compound's efficacy and specificity.
This compound has been identified as a molecule of interest in the pursuit of antiviral therapies against SARS-CoV-2. Its mechanism of action targets the essential viral enzyme Nsp14, which plays a critical role in viral replication and proofreading. To rigorously evaluate its inhibitory potential, a series of biochemical and cell-based assays are employed, each incorporating specific controls to ensure data validity and reproducibility.
Comparative Analysis of Experimental Controls
The table below summarizes the typical positive and negative controls used in key assays for evaluating Nsp14 inhibitors like this compound. These controls serve as benchmarks, allowing for a clear interpretation of the experimental outcomes.
| Assay Type | Negative Control | Positive Control(s) | Purpose of Controls |
| Nsp14 MTase Inhibition Assay (Biochemical) | DMSO (vehicle) | Sinefungin, S-adenosyl-L-homocysteine (SAH) | Negative: Establishes the baseline enzyme activity without any inhibition. Positive: Confirms that the assay can detect known inhibitors of methyltransferases. |
| Nsp14 ExoN Inhibition Assay (Biochemical) | DMSO (vehicle) | Aurintricarboxylic acid (ATA) | Negative: Represents uninhibited exoribonuclease activity. Positive: Validates the assay's ability to detect known exonuclease inhibitors. |
| SARS-CoV-2 Antiviral Assay (Cell-Based) | DMSO (vehicle), Mock-infected cells | Remdesivir, Arbidol | Negative: Shows the normal progression of viral infection and rules out vehicle-induced effects. Positive: Provides a reference for a known antiviral agent's inhibitory effect on viral replication. |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for replicating and building upon existing research. Below are the methodologies for the key assays used to characterize Nsp14 inhibitors.
Nsp14 MTase Inhibition Assay
This biochemical assay quantifies the methyltransferase activity of Nsp14. The protocol typically involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing purified Nsp14-Nsp10 protein complex, the methyl donor S-adenosyl-L-methionine (SAM), and a cap analog substrate (e.g., GpppA).
-
Compound Addition: Test compounds, including this compound, the negative control (DMSO), and a positive control (e.g., Sinefungin), are added to the reaction wells at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic methylation to occur.
-
Detection: The production of the methylated product and the byproduct S-adenosyl-L-homocysteine (SAH) is measured. This is often achieved using a luminescence-based detection kit that couples the production of SAH to a light-emitting reaction.
-
Data Analysis: The luminescence signal is inversely proportional to the MTase activity. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
SARS-CoV-2 Antiviral Assay (Cell-Based)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context. A common approach is the cytopathic effect (CPE) inhibition assay:
-
Cell Seeding: Host cells permissive to SARS-CoV-2 infection (e.g., Vero E6) are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound, as well as positive (e.g., Remdesivir) and negative (DMSO) controls.
-
Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2.
-
Incubation: The infected plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of CPE (typically 48-72 hours).
-
CPE Assessment: The extent of virus-induced cell death is quantified. This can be done visually by microscopy or through the use of cell viability assays (e.g., MTS or CellTiter-Glo).
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration at which 50% of the viral CPE is inhibited, is determined.
Visualizing the Experimental Logic
To further clarify the experimental design and the role of controls, the following diagrams illustrate the logical workflow and the signaling pathway targeted by this compound.
Caption: Logical workflow for testing this compound with controls.
Caption: Inhibition of the Nsp14 signaling pathway by this compound.
By adhering to these rigorous experimental designs, including the diligent use of positive and negative controls, researchers can confidently assess the potential of this compound as a viable antiviral candidate. The data generated from these well-controlled experiments are essential for advancing our understanding of its mechanism of action and for making informed decisions in the drug development pipeline.
Unveiling the Cellular Activity of NCGC00537446: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-validation of a compound's activity in various cell lines is paramount. This guide provides a comparative overview of NCGC00537446, a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14), which possesses both methyltransferase (MTase) and exoribonuclease (ExoN) activity. The data presented here, summarized from available research, offers insights into its potential as a therapeutic agent against SARS-CoV-2.
This compound has been identified as a key inhibitor of SARS-CoV-2 replication through its action on Nsp14, a crucial enzyme for viral RNA proofreading and capping.[1] Inhibition of Nsp14's dual functions presents a promising strategy to induce viral mutagenesis and inhibit viral replication. This guide will delve into the available data on this compound's activity, the experimental protocols used for its validation, and the underlying signaling pathways.
Quantitative Activity of this compound Across Cell Lines
To date, detailed cross-cell line activity data for this compound in publicly accessible literature is emerging. The primary research identifying this compound focused on its enzymatic inhibition and its effect on viral replication in a specific cell-based assay.
| Cell Line | Assay Type | Target | Activity Metric (IC50) | Reference |
| Vero E6 | SARS-CoV-2 replication assay | SARS-CoV-2 | Data not yet publicly available in detail | [1] |
Further research is required to populate a comprehensive table of this compound's activity across a broader range of cell lines, including those relevant to lung and other tissues targeted by SARS-CoV-2.
Experimental Protocols
The validation of this compound's activity involves a combination of enzymatic and cell-based assays. Below are the generalized methodologies employed in the discovery and characterization of Nsp14 inhibitors like this compound.
1. Nsp14 Methyltransferase (MTase) and Exoribonuclease (ExoN) Enzymatic Assays:
A high-throughput screening pipeline was utilized to identify inhibitors of both the MTase and ExoN activities of SARS-CoV-2 Nsp14.[1]
-
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic functions of Nsp14.
-
General Protocol:
-
Recombinant SARS-CoV-2 Nsp14 is purified.
-
For the MTase assay, a specific substrate (e.g., a capped RNA oligonucleotide) and the methyl donor S-adenosyl-L-methionine (SAM) are used. The transfer of the methyl group is detected, often using a fluorescent or radioactive label.
-
For the ExoN assay, a labeled RNA or DNA substrate is used. The cleavage of the substrate by the exonuclease activity is measured by the release of the label.
-
This compound is added at varying concentrations to determine the dose-dependent inhibition of enzymatic activity.
-
IC50 values are calculated from the resulting dose-response curves.
-
2. Cell-Based SARS-CoV-2 Replication Assay:
-
Objective: To assess the ability of this compound to inhibit viral replication in a cellular context.
-
General Protocol:
-
A suitable host cell line, such as Vero E6 cells which are highly permissive to SARS-CoV-2 infection, is cultured.
-
Cells are pre-treated with various concentrations of this compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period, the extent of viral replication is quantified. This can be done through various methods, including:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To measure the quantity of viral RNA.
-
Immunofluorescence: To detect viral proteins within the cells.
-
-
The EC50 (half-maximal effective concentration) is determined by analyzing the reduction in viral replication at different compound concentrations.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the SARS-CoV-2 Nsp14 enzyme. This enzyme is not part of a host cell signaling pathway but is a critical component of the viral replication and transcription complex.
Caption: Mechanism of action of this compound on SARS-CoV-2 Nsp14.
By inhibiting both the methyltransferase and exoribonuclease functions of Nsp14, this compound is expected to have a dual effect on the virus. The inhibition of ExoN activity leads to an increase in mutations in the viral genome, a phenomenon known as "error catastrophe," which can produce non-viable virions. The inhibition of MTase activity interferes with the capping of the viral RNA, which is essential for its stability, translation into viral proteins, and evasion of the host's innate immune system.
Experimental Workflow
The process of identifying and validating a compound like this compound follows a structured workflow.
Caption: Workflow for the discovery and validation of this compound.
This workflow begins with large-scale screening of compound libraries against the purified viral enzyme (Nsp14). Hits from this screen are then confirmed and their potency is determined through dose-response studies. Promising candidates are subsequently tested in cell-based models of viral infection to confirm their efficacy in a more biologically relevant system. Concurrently, cytotoxicity assays are performed to ensure that the antiviral activity is not due to general toxicity to the host cells. Compounds that demonstrate potent and selective antiviral activity with low toxicity, such as this compound, can then proceed to lead optimization and further preclinical development.
References
Validating the Specificity of NCGC00537446 for Viral Nsp14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NCGC00537446 and other known inhibitors of viral Nsp14, a critical enzyme for viral replication and immune evasion. The specificity of small molecule inhibitors is a crucial factor in their development as potential antiviral therapeutics. This document summarizes available quantitative data, details experimental protocols for inhibitor validation, and illustrates the relevant biological pathways to aid researchers in their evaluation of Nsp14 inhibitors.
Quantitative Comparison of Nsp14 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and several alternative compounds against viral Nsp14. While this compound is described as a dual inhibitor of both the methyltransferase (MTase) and exonuclease (ExoN) activities of Nsp14, specific IC50 values are not publicly available in the currently accessible literature.[1]
| Compound | Target Activity | IC50/EC50 | Cell-Based Antiviral Activity (EC50) | Selectivity Notes |
| This compound | MTase/ExoN | Data not available | Data not available | Described as a dual inhibitor.[1] |
| TDI-015051 | MTase | ≤0.15 nM (Biochemical IC50) | 11.4 nM (Huh-7.5 cells), 64.7 nM (A549-ACE2-TMPRSS2 cells) | Highly potent and specific for Nsp14. |
| C10 | MTase | 3.25 µM (Biochemical IC50 for C1, a related compound) | 64.03 to 301.9 nM (against various SARS-CoV-2 variants) | Selective for betacoronavirus Nsp14; negligible inhibition of Zika virus NS5 MTase and human MTases (METTL3/14, DNMT1, hRNMT). |
| SGC0946 | MTase | Data not available | Inhibits SARS-CoV-2 replication at concentrations lower than cytotoxic levels. | Binds to the Nsp14 N7-MTase core. |
| Nitazoxanide | MTase | ~54.8 µM (Biochemical IC50 for its active metabolite, tizoxanide) | 0.05-0.15 µg/mL (against seasonal human coronaviruses) | Validated as a selective inhibitor of Nsp14 MTase activity. |
Experimental Protocols for Nsp14 Inhibitor Validation
Accurate and reproducible assessment of inhibitor specificity is paramount. Below are detailed protocols for commonly used in vitro assays to determine the inhibitory activity against the two key enzymatic functions of Nsp14.
Nsp14 (Guanine-N7)-Methyltransferase (MTase) Activity Assay (HTRF)
This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) assay that measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methyltransferase reaction.
Materials:
-
Purified recombinant viral Nsp14 protein
-
S-adenosyl-L-methionine (SAM)
-
GpppA RNA cap analog (substrate)
-
HTRF detection reagents (e.g., EPIgeneous™ Methyltransferase Kit from Cisbio) including anti-SAH antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and SAH labeled with an acceptor fluorophore (e.g., d2)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM DTT, 2 mM MgCl2, 0.01% Tween-20
-
Test compounds (e.g., this compound) and controls (e.g., DMSO, known inhibitor)
-
384-well low-volume white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reagent Preparation:
-
Dilute the Nsp14 enzyme to the desired concentration (e.g., 2X the final concentration of 10-20 nM) in assay buffer.
-
Prepare a substrate mix containing SAM (e.g., 2X the final concentration of 1 µM) and GpppA (e.g., 2X the final concentration of 0.11 mM) in assay buffer.
-
Prepare the HTRF detection reagents according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
Add 2 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 4 µL of the diluted Nsp14 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 4 µL of the substrate mix to each well.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the anti-SAH-donor fluorophore antibody solution.
-
Add 5 µL of the SAH-acceptor fluorophore solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Nsp14 3'-to-5' Exonuclease (ExoN) Activity Assay (FRET-based)
This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the degradation of a dual-labeled RNA substrate.
Materials:
-
Purified recombinant viral Nsp14/Nsp10 protein complex (Nsp10 is a required cofactor for ExoN activity)
-
FRET-labeled dsRNA substrate: A short double-stranded RNA with a fluorophore (e.g., FAM) on the 5' end of one strand and a quencher (e.g., BHQ-1) on the 3' end of the complementary strand.
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Test compounds (e.g., this compound) and controls (e.g., DMSO, known inhibitor like aurintricarboxylic acid)
-
384-well black, low-volume microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute the Nsp14/Nsp10 complex to the desired concentration (e.g., 2X the final concentration) in assay buffer.
-
Dilute the FRET-labeled dsRNA substrate to the desired concentration (e.g., 2X the final concentration) in assay buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted Nsp14/Nsp10 complex solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the diluted FRET-labeled dsRNA substrate to each well.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity on a plate reader capable of kinetic measurements. Excite the fluorophore at its excitation wavelength (e.g., ~495 nm for FAM) and measure the emission at its emission wavelength (e.g., ~520 nm for FAM). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase for each concentration of the inhibitor. Plot the percentage of inhibition (calculated relative to the DMSO control) against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental and Biological Context
To provide a clearer understanding of the experimental process and the biological role of Nsp14, the following diagrams have been generated.
Caption: Workflow for validating the specificity of Nsp14 inhibitors.
Caption: Nsp14's dual enzymatic functions and its impact on host cell signaling.
References
Validating Experimental Data for NCGC00537446: A Guide to Statistical Methods and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of experimental data for NCGC00537446, a dual inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14). Nsp14 is a critical enzyme for viral replication, possessing both methyltransferase (MTase) and exonuclease (ExoN) activities. Inhibition of Nsp14 presents a promising therapeutic strategy against COVID-19. This document outlines key statistical methodologies, experimental protocols, and data presentation formats to facilitate the objective comparison of this compound with other Nsp14 inhibitors.
Data Presentation: Comparative Inhibitor Performance
Effective validation requires the direct comparison of this compound's performance against alternative compounds targeting the same viral enzyme. The following tables summarize key quantitative data for this compound and other known Nsp14 inhibitors.
Disclaimer: Publicly available, peer-reviewed experimental data for this compound is limited. The IC50 value presented is sourced from a technical guide. The comparative data for other inhibitors is collated from various research articles. This table serves as a template for how such a comparison should be structured when comprehensive data becomes available.
| Compound ID | Target Activity | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Publication |
| This compound | MTase | qHTS | 0.41 | Sinefungin | 1.59 - 52.90 | BenchChem (2025) |
| Compound '1988' | MTase | Docking/Biochemical | 6 | N/A | N/A | Singh et al. (2023) |
| Patulin | ExoN | Biochemical | ~10 | N/A | N/A | Canal et al. (2021) |
| Aurintricarboxylic Acid (ATA) | ExoN | Biochemical | ~5 | N/A | N/A | Canal et al. (2021) |
Table 1: Comparative IC50 Values for Nsp14 Inhibitors. This table provides a side-by-side comparison of the half-maximal inhibitory concentration (IC50) of this compound and other published Nsp14 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Statistical Metric | Description | Recommended Value/Range |
| Z'-factor | A measure of the statistical effect size of an assay, reflecting the separation between positive and negative controls. | > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 3 |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data, calculated as the standard deviation divided by the mean. | < 20% |
| Robust Z-score | A normalized score that is less sensitive to outliers than the standard Z-score, used to identify hits in a high-throughput screen. | > 3 or < -3 |
Table 2: Key Statistical Metrics for High-Throughput Screening (HTS) Data Validation. This table outlines essential statistical parameters used to assess the quality and reliability of HTS data. Adherence to these metrics ensures the robustness of the experimental findings.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any compound. Below are standardized methodologies for key assays used to evaluate Nsp14 inhibitors.
In Vitro Nsp14 Methyltransferase (MTase) Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM), the methyl donor, to a guanine-capped RNA substrate.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
Biotinylated GpppA-RNA substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 2 mM MgCl₂, 0.01% Triton X-100
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare reaction mixtures in a 384-well plate containing the assay buffer, a fixed concentration of biotinylated GpppA-RNA substrate, and varying concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding recombinant Nsp14 protein to each well.
-
Add [³H]-SAM to the reaction mixture and incubate at 30°C for 60 minutes.
-
Terminate the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to each well and incubate to allow the biotinylated RNA to bind.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the RNA.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
In Vitro Nsp14 Exonuclease (ExoN) Assay (Fluorescence-Based)
This assay measures the 3'-to-5' exoribonuclease activity of Nsp14 on a fluorescently labeled RNA substrate.
Materials:
-
Recombinant SARS-CoV-2 Nsp14/Nsp10 complex (Nsp10 is a required cofactor for ExoN activity)
-
Fluorescently labeled RNA substrate (e.g., a single-stranded RNA with a 5' fluorophore and a 3' quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare reaction mixtures in a 384-well plate containing the assay buffer and the fluorescently labeled RNA substrate.
-
Add varying concentrations of the test compound to the wells.
-
Initiate the reaction by adding the Nsp14/Nsp10 complex.
-
Monitor the increase in fluorescence over time at 37°C. As the exonuclease cleaves the RNA from the 3' end, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Determine the percent inhibition of the exonuclease activity for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of SARS-CoV-2 Nsp14 and a general workflow for high-throughput screening data validation.
Caption: SARS-CoV-2 Nsp14-mediated activation of the NF-κB signaling pathway.
Caption: Workflow for statistical validation of high-throughput screening data.
Safety Operating Guide
Prudent Disposal Procedures for NCGC00537446: A General Laboratory Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for NCGC00537446, this document provides essential guidance on the principles of chemical waste disposal. Researchers must ultimately consult with their institution's Environmental Health and Safety (EHS) department for final instructions.[1]
Immediate Safety and Handling Precautions
Before handling any chemical, including this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All handling of chemical waste should be performed in a well-ventilated area to minimize inhalation exposure.
Step 1: Hazardous Waste Determination
The first critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste.[2] This determination must be made by the waste generator. A waste is generally considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Liquids with a flashpoint less than 140°F, solids that can cause fire through friction, or ignitable compressed gases.
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.
-
Toxicity: Harmful or fatal if ingested or absorbed, or if it can release toxic constituents into the environment.
Additionally, a chemical is considered hazardous if it is specifically listed by regulatory bodies such as the Environmental Protection Agency (EPA).[3] In the absence of specific data for this compound, a conservative approach should be taken, treating the substance as potentially hazardous until proven otherwise.
Step 2: Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4] Incompatible chemicals must be stored separately, utilizing physical barriers and secondary containment systems.[4] Chemical waste should be collected at or near the point of generation in containers that are compatible with the chemical, properly sealed, and clearly labeled.[4][5]
Key Storage Practices:
-
Use only approved and chemically compatible containers.[4]
-
Keep waste containers securely closed except when adding waste.[6]
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the date of generation.[1]
-
Store containers in a designated and well-ventilated satellite accumulation area.[4]
Step 3: Disposal Procedures
The appropriate disposal route depends on the hazardous waste determination.
Disposal of Non-Hazardous Chemical Waste:
If it is definitively determined that this compound is non-hazardous, the following general procedures may apply, subject to institutional and local regulations:[7]
-
Solid Waste: Non-hazardous solid chemicals can often be disposed of in the regular trash, provided they are in a securely sealed container.[3] It is crucial to alert maintenance staff to the presence of chemical waste in the trash.[3]
-
Liquid Waste: Some non-hazardous, water-miscible liquids with a neutral pH (typically between 6 and 9.5) may be suitable for drain disposal.[2][3] However, this is highly regulated and requires explicit permission from your institution's EHS department and local wastewater treatment authority.[1] Never dispose of flammable liquids down the drain.[2]
Disposal of Hazardous Chemical Waste:
If this compound is determined to be hazardous, or if its hazard status is unknown, it must be disposed of through your institution's hazardous waste program.[1]
Experimental Protocol for Hazardous Waste Disposal:
-
Containerization: Ensure the waste is in a properly labeled, sealed, and compatible container.
-
Documentation: Complete all necessary hazardous waste disposal forms provided by your EHS department. This typically includes listing the chemical name, quantity, and hazard characteristics.
-
Pickup Request: Submit a request for waste pickup to your EHS department.
-
Internal Transport: Follow institutional guidelines for moving the waste to a designated central accumulation area, if required.
-
Final Disposal: The EHS department will then manage the ultimate disposal of the waste in accordance with all federal, state, and local regulations.[8]
Quantitative Data Summary
In the absence of specific data for this compound, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by the Resource Conservation and Recovery Act (RCRA).
| Parameter | Limit |
| Maximum Hazardous Waste in Satellite Accumulation Area | 55 gallons |
| Maximum Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kilogram (solid) |
| Maximum Storage Time in Satellite Accumulation Area | 12 months (provided accumulation limits are not exceeded) |
Source: University of Pennsylvania EHRS[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Disposal Decision Workflow.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and Environmental Health and Safety department before disposing of any chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. acs.org [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling NCGC00537446
Essential Safety and Handling Guide for NCGC00537446
For researchers, scientists, and drug development professionals handling this compound, a comprehensive understanding of safety protocols and the correct use of personal protective equipment (PPE) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe handling in the laboratory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous materials. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. In case of potential splashing, a face shield is also recommended. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is advised. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing dust or aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
-
Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations. It is essential to treat all waste associated with this compound as hazardous unless determined otherwise by a qualified professional.
Experimental Workflow for Safe Handling
To ensure a systematic approach to safety, the following workflow should be followed when handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Signaling Pathway for Emergency Response
In the case of an emergency, a clear and logical response pathway is critical to mitigate harm.
Caption: Logical flow of actions in response to an emergency involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
